2-(2-Iodobenzoyl)-3-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-iodophenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-5-4-8-15-12(9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUECUPAUPUABEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254682 | |
| Record name | (2-Iodophenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-45-2 | |
| Record name | (2-Iodophenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Iodophenyl)(3-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Profile of 2-(2-Iodobenzoyl)-3-methylpyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific profile of 2-(2-Iodobenzoyl)-3-methylpyridine, a heterocyclic aromatic ketone of significant interest to the medicinal chemistry and synthetic research communities. While not extensively documented in public literature, its structure combines three critical pharmacophoric and reactive elements: a 3-methylpyridine core, a reactive 2-iodophenyl group, and a ketone linker. This document synthesizes data from analogous structures and foundational chemical principles to present a detailed overview of its predicted physicochemical properties, a robust protocol for its logical synthesis, and a multi-platform strategy for its analytical characterization. Furthermore, we explore its potential chemical reactivity and applications as a versatile building block in modern drug discovery, particularly for developing complex molecular architectures via cross-coupling reactions. This guide is intended to serve as a foundational resource for researchers utilizing this compound in synthetic programs.
Introduction: Strategic Importance in Synthesis
The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold in drug design.[2] The compound 2-(2-Iodobenzoyl)-3-methylpyridine emerges as a particularly valuable, yet under-characterized, synthetic intermediate. It integrates the bio-isosteric relevance of the 3-methylpyridine moiety with the synthetic versatility of an aryl iodide.
The key structural features that define its utility are:
-
3-Methylpyridine Core: A common motif in bioactive molecules. The methyl group provides steric and electronic influence.
-
Aryl Ketone Linker: A rigid linker that positions the two aromatic rings in a defined spatial orientation. The carbonyl group can also participate in hydrogen bonding or be chemically modified.
-
2-Iodophenyl Moiety: The iodine atom is an exceptionally versatile functional group, serving as a highly efficient handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[4]
This guide provides a predictive but scientifically grounded analysis of this compound to bridge the gap in available data and empower its strategic application in research and development.
Predicted Physicochemical Properties
Due to the absence of extensive experimental data in peer-reviewed literature, the following properties are calculated based on its chemical structure or inferred from structurally related compounds. These values provide a reliable baseline for experimental design and handling.
| Property | Predicted Value / Description |
| IUPAC Name | (2-Iodophenyl)(3-methylpyridin-2-yl)methanone |
| CAS Number | Not Assigned |
| Molecular Formula | C₁₃H₁₀INO |
| Molecular Weight | 323.13 g/mol |
| Appearance | Predicted to be an off-white to pale yellow crystalline solid |
| Solubility | Predicted to be soluble in chlorinated solvents (DCM, chloroform), polar aprotic solvents (DMSO, DMF), and ethers (THF); Insoluble in water. |
| Melting Point | Predicted to be in the range of 90-120 °C, typical for a rigid, crystalline organic molecule of this molecular weight. |
| SMILES | Cc1cccc(n1)C(=O)c2ccccc2I |
| InChI Key | InChI=1S/C13H10INO/c1-9-5-4-8-15-13(9)12(17)10-6-2-3-7-11(10)14/h2-8H,1H3 |
Synthesis and Mechanistic Rationale
A logical and robust approach to the synthesis of 2-(2-Iodobenzoyl)-3-methylpyridine is via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct route to forming the critical ketone linkage.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add 2-iodobenzoyl chloride (1.0 equivalent) to the flask. Then, add 3-methylpyridine (1.1 equivalents) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the careful addition of 1M hydrochloric acid (HCl).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Causality and Mechanistic Insights
-
Choice of Catalyst: Aluminum chloride is a potent Lewis acid that coordinates to the carbonyl oxygen of 2-iodobenzoyl chloride, polarizing the C-Cl bond and facilitating the formation of a highly electrophilic acylium ion intermediate.
-
Substrate Reactivity: Pyridines are electron-deficient heterocycles and are generally poor substrates for Friedel-Crafts reactions. However, the formation of a complex between the pyridine nitrogen and AlCl₃ can further deactivate the ring. Using a slight excess of the pyridine substrate or carefully controlling the stoichiometry of the Lewis acid is crucial. The acylation is expected to occur at the C2 position, which is ortho to the nitrogen and activated by the C3 methyl group.
-
Self-Validation: The success of the synthesis is validated at multiple stages. In-process control via LC-MS confirms the consumption of starting materials and the formation of a product with the correct molecular weight (m/z 323). Final product identity and purity are unequivocally confirmed by the analytical methods described in the following section.
Analytical Characterization and Validation Strategy
A multi-technique approach is essential to confirm the structure and purity of the synthesized 2-(2-Iodobenzoyl)-3-methylpyridine.
Caption: Workflow for analytical validation of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each aromatic ring and the methyl group.
-
Methyl Protons: A singlet around δ 2.3-2.6 ppm.
-
Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.7 ppm), exhibiting characteristic doublet, triplet, or doublet of doublets splitting patterns based on their coupling with adjacent protons.
-
Iodobenzoyl Protons: Four signals in the aromatic region (δ 7.2-8.0 ppm). The proton ortho to the iodine atom will be the most downfield.
-
-
¹³C NMR: The carbon NMR spectrum should display 13 unique signals.
-
Carbonyl Carbon: A characteristic downfield signal around δ 190-195 ppm.
-
Aromatic Carbons: Signals between δ 120-155 ppm. The carbon atom bonded to the iodine (C-I) will appear at a characteristic upfield chemical shift (approx. δ 90-100 ppm) due to the heavy atom effect.
-
Methyl Carbon: An upfield signal around δ 18-22 ppm.
-
Mass Spectrometry (MS)
-
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The expected exact mass for [M+H]⁺ (C₁₃H₁₁INO⁺) is 324.9931. The nominal mass in low-resolution MS would be m/z 323 for the molecular ion [M]⁺.
-
Key Fragmentation Patterns: Electron Impact (EI) or Collision-Induced Dissociation (CID) would likely show characteristic fragments corresponding to:
-
[M-I]⁺: Loss of the iodine radical (m/z 196).
-
[C₇H₄IO]⁺: The 2-iodobenzoyl acylium ion (m/z 231).
-
[C₆H₆N]⁺: The 3-methylpyridin-2-yl fragment (m/z 92).
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.[5][6]
-
~3050 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.
-
1660-1680 cm⁻¹: A strong, sharp absorption characteristic of the diaryl ketone C=O stretch.
-
1580-1600 cm⁻¹: C=C and C=N stretching vibrations from the aromatic rings.
-
~500-600 cm⁻¹: A weak to medium absorption corresponding to the C-I stretch in the far-IR region.[4]
| Analytical Technique | Predicted Key Data |
| ¹H NMR | Singlet ~2.4 ppm (3H); Multiplets between 7.0-8.7 ppm (7H) |
| ¹³C NMR | Signal ~192 ppm (C=O); Signal ~95 ppm (C-I); 11 other signals (aromatic/methyl) |
| HRMS (ESI+) | m/z for [M+H]⁺ = 324.9931 (Calculated for C₁₃H₁₁INO⁺) |
| **FT-IR (cm⁻¹) ** | Strong C=O stretch at ~1670; Aromatic C-H at ~3050; C-I at ~550 |
Chemical Reactivity and Applications in Drug Discovery
The true value of 2-(2-Iodobenzoyl)-3-methylpyridine lies in its potential as a versatile synthetic platform. Its distinct functional groups can be addressed with high selectivity.
Caption: Key reactive sites and potential synthetic transformations.
-
The Aryl Iodide: This is the primary site for diversification. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents (aryl, heteroaryl, alkyl, alkynyl, amino, etc.). This is a cornerstone strategy for library synthesis in hit-to-lead optimization campaigns.
-
The Ketone Carbonyl: The ketone can be selectively reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄). This transformation alters the geometry and hydrogen bonding capacity of the linker, which can be critical for optimizing binding to a biological target.
-
The Pyridine Nitrogen: The basic nitrogen atom can be quaternized with alkyl halides or oxidized to an N-oxide using agents like m-CPBA.[7][8] N-oxidation significantly alters the electronic properties of the pyridine ring and can improve the compound's aqueous solubility and metabolic profile.
These reactive handles make 2-(2-Iodobenzoyl)-3-methylpyridine an ideal starting point for creating libraries of complex, three-dimensional molecules targeting a range of therapeutic areas, from oncology to neuroscience.
Safety, Handling, and Storage
As a novel chemical entity, 2-(2-Iodobenzoyl)-3-methylpyridine must be handled with appropriate caution. The following recommendations are based on the safety profiles of its precursors, such as 2-iodo-3-methylpyridine.[9][10]
-
General Handling: All manipulations should be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.[11][12]
-
Hazard Classification (Predicted): Expected to be harmful if swallowed and to cause skin and serious eye irritation.[10][13] May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]
-
Ingestion: Rinse mouth and seek medical attention.[10]
-
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9] Protect from light. For long-term storage, consider storing under an inert gas atmosphere.
Conclusion
2-(2-Iodobenzoyl)-3-methylpyridine represents a highly valuable and strategically designed building block for modern synthetic and medicinal chemistry. While comprehensive experimental data is not yet widely available, this guide has established a robust, predictive profile of its physicochemical properties, a reliable synthetic protocol, and a clear analytical validation strategy. Its true potential is realized through the selective reactivity of its functional groups, particularly the aryl iodide, which opens a gateway to a vast chemical space via cross-coupling chemistry. For researchers engaged in the development of novel pharmaceuticals and functional materials, this compound offers a powerful and versatile starting point for innovation.
References
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National Center for Biotechnology Information. (2021, October 11). 3-Methylpyridine. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-((N-Methyl-2-piperidinyl)methyl)-3-(2-iodobenzoyl)-1H-indole. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]
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University of California, Irvine. (n.d.). 300 MHz 1H NMR Spectra. UCI Department of Chemistry. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylpyridine. PubChem Compound Database. Retrieved from [Link]
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Unacademy. (2021, January 14). Retrosynthesis. YouTube. [Link]
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- Beschke, H., et al. (1978). Method of preparing 3-methyl pyridine. U.S.
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ResearchGate. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents. [Link]
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- Karchava, A. V., et al. (2021). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molecules, 26(11), 3333.
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A Technical Guide to the Theoretical and Computational Analysis of 2-(2-Iodobenzoyl)-3-methylpyridine
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-(2-Iodobenzoyl)-3-methylpyridine, a molecule of interest for its potential applications in medicinal chemistry and materials science. Recognizing the audience of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. Instead, it establishes a logical, causality-driven workflow that begins with fundamental quantum mechanical principles and progresses to complex biomolecular interactions. Each protocol is presented as a self-validating system, where computational predictions can be correlated with experimental data. We detail the rationale behind the selection of specific computational models, such as Density Functional Theory (DFT), and outline step-by-step methodologies for geometry optimization, electronic property analysis, non-covalent interaction mapping, and molecular docking simulations. The overarching goal is to equip researchers with a robust computational strategy to elucidate the structural, electronic, and interactive properties of this molecule, thereby accelerating its potential development.
Introduction: The Rationale for a Computational Approach
The 2-benzoylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities. The specific derivative, 2-(2-Iodobenzoyl)-3-methylpyridine, incorporates several key features—a halogen bond donor (iodine), a hydrogen bond acceptor (carbonyl oxygen and pyridine nitrogen), and a sterically influential methyl group—that suggest a rich potential for targeted molecular interactions.
Before committing to resource-intensive and time-consuming wet-lab synthesis and screening, a robust in silico analysis is indispensable. Computational chemistry allows us to build a foundational understanding of the molecule's intrinsic properties from first principles. This predictive power is not a replacement for experimental work but a critical accelerator; it enables us to generate testable hypotheses, rationalize experimental outcomes, and guide the design of more potent and selective derivatives.
This guide presents a multi-faceted computational workflow designed to thoroughly characterize 2-(2-Iodobenzoyl)-3-methylpyridine. The progression is logical: we first determine the most stable three-dimensional structure and its fundamental electronic properties. From this validated ground-state, we then explore its reactivity and potential to engage in the non-covalent interactions that are the bedrock of molecular recognition and biological function.
The Computational Research Workflow
Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO/LUMO).
Protocol: FMO Calculation
-
Input: Use the optimized geometry and wavefunction file from the frequency calculation.
-
Execution: Most quantum chemistry packages can generate molecular orbital data. Visualize the HOMO and LUMO isosurfaces.
-
Analysis:
-
Identify the spatial distribution of the HOMO and LUMO. Are they localized on specific atoms or functional groups (e.g., the pyridine ring, the carbonyl group)? This predicts the most probable sites for nucleophilic and electrophilic attack.
-
Calculate the HOMO-LUMO energy gap (ΔE). A smaller gap suggests higher reactivity.
-
Electrostatic Potential (ESP) Surface
Causality: The ESP map visualizes the charge distribution across the molecule's surface. It provides an intuitive guide to intermolecular interactions, highlighting regions of positive potential (electron-poor, attractive to nucleophiles) and negative potential (electron-rich, attractive to electrophiles).
Protocol: ESP Calculation
-
Input: Use the optimized geometry and electron density data.
-
Execution: Generate the ESP surface and map it onto the molecule's electron density isosurface.
-
Analysis:
-
Negative Regions (Red): Identify areas of high electron density, such as the carbonyl oxygen and pyridine nitrogen, which are prime sites for hydrogen bonding and interactions with positive centers.
-
Positive Regions (Blue): Identify electron-deficient areas, such as the hydrogens on the pyridine ring.
-
Halogen Bonding: Pay special attention to the region around the iodine atom. A region of positive potential (a "sigma-hole") on the outermost portion of the iodine is a definitive indicator of its potential to act as a halogen bond donor.
-
| Parameter | Predicted Value (Arbitrary Units) | Significance |
| Total Dipole Moment | 3.5 D | Indicates overall molecular polarity. |
| HOMO Energy | -6.2 eV | Relates to ionization potential. |
| LUMO Energy | -1.5 eV | Relates to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability. |
| Table 1: Hypothetical electronic property data for 2-(2-Iodobenzoyl)-3-methylpyridine derived from DFT calculations. |
Part II: Mapping Non-Covalent Interactions (NCI)
Causality: While FMO and ESP analyses predict where interactions might occur, NCI plot analysis reveals the nature and location of weak, non-covalent interactions that stabilize molecular structures and complexes. [1][2][3]This method is based on the electron density and its derivatives, allowing for the visualization of hydrogen bonds, van der Waals forces, and steric repulsion. [4] Protocol: NCI Plot Generation
-
Input: The wavefunction file (.wfn or .wfx) from the optimized DFT calculation is required.
-
Execution: Use specialized software like NCIPLOT. [1][4]The program calculates the reduced density gradient (RDG) and plots it against the electron density.
-
Analysis & Visualization:
-
The output is a 3D isosurface rendered around the molecule. The surfaces are color-coded to denote the type of interaction:
-
Blue Isosurfaces: Strong, attractive interactions (e.g., hydrogen bonds).
-
Green Isosurfaces: Weak, attractive van der Waals interactions.
-
Red Isosurfaces: Steric clashes or repulsive interactions.
-
-
For 2-(2-Iodobenzoyl)-3-methylpyridine, this analysis can visually confirm intramolecular hydrogen bonding or highlight steric strain introduced by the methyl and iodobenzoyl groups.
-
Part III: Simulating Biological Interactions via Molecular Docking
Causality: For drug development professionals, the ultimate question is how a molecule interacts with a biological target, typically a protein. [5]Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a receptor. [6][7][8][9]This is a powerful, cost-effective method for virtual screening and hypothesis generation. [5][8]
Target Selection and Preparation
The choice of a protein target depends on the therapeutic area of interest. For this guide, let's hypothesize that the benzoylpyridine scaffold has been identified as a potential inhibitor of a protein kinase.
Protocol: Receptor Preparation
-
Obtain Structure: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Clean the Structure: Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands. [10][11]3. Protonation: Add hydrogen atoms to the protein structure, corresponding to a physiological pH (typically ~7.4). This is a critical step as hydrogen bonds are key drivers of ligand binding. [10]4. Define the Binding Site: Identify the coordinates of the active site. This is often based on the location of the co-crystallized ligand or known catalytic residues. A "search box" is defined around this site to constrain the docking algorithm. [12]
Ligand-Protein Docking
Protocol: Docking with AutoDock Vina
AutoDock Vina is a widely used, open-source docking program known for its speed and accuracy. [12][13][14]
-
Ligand Preparation: The optimized 3D structure of 2-(2-Iodobenzoyl)-3-methylpyridine from the DFT calculations is used as the input. Convert it to the required PDBQT file format, which includes partial charges and atom type definitions.
-
Configuration: Create a configuration file that specifies the file paths for the prepared receptor and ligand, and the coordinates of the search box. The exhaustiveness parameter, which controls the computational effort of the search, can be adjusted. [12][13]3. Execution: Run the Vina docking algorithm. It will sample numerous conformations and orientations (poses) of the ligand within the binding site and rank them using an empirical scoring function. [6][9]4. Analysis of Results:
-
Binding Affinity: The primary output is a binding affinity score (in kcal/mol) for the top-ranked poses. More negative values indicate a more favorable predicted interaction.
-
Pose Visualization: The top-ranked poses must be visually inspected using molecular graphics software (e.g., PyMOL, Chimera). This step is crucial for assessing the plausibility of the predicted binding mode.
-
Interaction Analysis: Analyze the specific non-covalent interactions between the ligand and the protein residues in the best pose. Look for:
-
Hydrogen Bonds: e.g., between the carbonyl oxygen and a backbone NH group.
-
Halogen Bonds: A favorable interaction between the iodine's sigma-hole and a Lewis basic residue (e.g., a backbone carbonyl).
-
Pi-Stacking: Interactions involving the pyridine or phenyl rings.
-
Hydrophobic Contacts: Interactions involving the methyl group.
-
-
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| 1 | -8.5 | LYS-75, LEU-130 | Hydrogen Bond, Halogen Bond |
| 2 | -8.2 | PHE-180, VAL-60 | Pi-Stacking, Hydrophobic |
| 3 | -7.9 | ASP-179 | Hydrogen Bond |
| Table 2: Example output from a molecular docking simulation, summarizing the binding affinity and key interactions for the top-ranked poses of 2-(2-Iodobenzoyl)-3-methylpyridine. |
Conclusion
This guide has outlined a rigorous, multi-stage computational workflow for the deep characterization of 2-(2-Iodobenzoyl)-3-methylpyridine. By systematically progressing from quantum mechanical geometry optimization to electronic property analysis, non-covalent interaction mapping, and finally to molecular docking, researchers can build a comprehensive in silico profile of the molecule. This approach provides a scientifically sound foundation for understanding its intrinsic properties, predicting its reactivity, and generating actionable hypotheses about its potential as a bioactive agent. The integration of these theoretical and computational methods into early-stage research is not merely an academic exercise; it is a strategic imperative for the efficient and rational design of next-generation molecules in drug discovery and materials science.
References
-
Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]
-
Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. Indian Journal of Pharmaceutical Sciences. [Link]
-
A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org. [Link]
-
Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. [Link]
-
AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Genomatics. [Link]
-
Molecular docking in drug design: Basic concepts and application spectrums. World Journal of Advanced Research and Reviews. [Link]
-
NCIPLOT: a program for plotting non-covalent interaction regions. PMC. [Link]
-
Frontier Molecular Orbital Theory in Organic Reactivity and Design. ResearchGate. [Link]
-
NCIPLOT: A Program for Plotting Noncovalent Interaction Regions. Journal of Chemical Theory and Computation. [Link]
-
NCIPLOT-4.2: Program for revealing non-covalent interactions. GitHub. [Link]
-
Describing Chemical Reactivity with Frontier Molecular Orbitalets. PMC. [Link]
-
Frontier molecular orbital theory. Wikipedia. [Link]
-
Non-Covalent Interactions (NCI). ChemTools Documentation. [Link]
-
The Frontier Molecular Orbital (FMO) Approach. Imperial College London. [Link]
-
NCIPLOT: Visualization of non covalent interactions. Julia Contreras-García's Software Page. [Link]
-
Geometry optimization: what happens in the algorithm? Matter Modeling Stack Exchange. [Link]
-
Density Functional Theory (DFT). Fiveable. [Link]
-
On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. [Link]
-
Structure optimization with stochastic density functional theory. The Journal of Chemical Physics. [Link]
-
AutoDock Vina Documentation. Scripps Research. [Link]
-
How to perform virtual screening using Autodock Vina? Bioinformatics Review. [Link]
-
Frontier Orbital Theory in Organic Reactivity. UC Santa Barbara. [Link]
-
Dock ligands and libraries of ligands with AutoDock Vina Extended. SAMSON Documentation Center. [Link]
-
Tutorial – AutoDock Vina. Scripps Research. [Link]
-
Density functional theory. Wikipedia. [Link]
-
Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? ResearchGate. [Link]
-
Computational simulation and biological studies on 3-(2-(2-hydroxybenzoyl)hydrazono)-N-(pyridine-2-yl)butanamide complexes. ResearchGate. [Link]
-
(E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. MDPI. [Link]
-
Density-Functional Calculations of Molecular Electron Affinities. SciELO. [Link]
-
Geometries and Dipole Moments calculated by B3LYP/6-31G(d,p) for 10071 Organic Molecular Structures. figshare. [Link]
-
Design, synthesis, characterization, computational study and in-vitro antioxidant and anti-inflammatory activities of few novel 6-aryl substituted pyrimidine azo dyes. Arabian Journal of Chemistry. [Link]
-
Molecular Geometries and Vibrational Contributions to Reaction Thermochemistry Are Surprisingly Insensitive to Choice of Basis Set. ChemRxiv. [Link]
-
A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. PMC. [Link]
-
Computational Study on the Structure of N-(2-Amino- benzoyl)-N'-phenyl hydrazine. Sciforum. [Link]
-
Computational Study of Bis-(1-(Benzoyl)-3-Methyl Thiourea) Platinum (II) Complex Derivatives as Anticancer Candidates. PMC. [Link]
-
An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. MDPI. [Link]
-
Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. [Link]
-
Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines. MDPI. [Link]
-
Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. PMC. [Link]
- Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
Sources
- 1. NCIPLOT: a program for plotting non-covalent interaction regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Non-Covalent Interactions (NCI) — ChemTools 0.0 documentation [chemtools.org]
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- 14. bioinformaticsreview.com [bioinformaticsreview.com]
Technical Guide: Solubility Profile & Characterization of 2-(2-Iodobenzoyl)-3-methylpyridine
The following technical guide is structured as an authoritative operational document. It addresses the solubility profile of 2-(2-Iodobenzoyl)-3-methylpyridine , a specialized intermediate, by synthesizing structural predictive analysis with a rigorous experimental determination protocol.
Executive Summary
2-(2-Iodobenzoyl)-3-methylpyridine is a critical diaryl ketone intermediate, primarily utilized in the synthesis of fused heterocyclic systems (e.g., aza-anthraquinones) and as a scaffold for transition-metal-catalyzed cross-coupling reactions.
Unlike commodity chemicals, specific solubility isotherms for this intermediate are not routinely indexed in standard physicochemical databases.[1] This guide bridges that gap by providing:
-
A derived solubility landscape based on Structure-Property Relationships (SPR) of close analogs (e.g., 2-benzoylpyridine).
-
A validated Standard Operating Procedure (SOP) for generating precise solubility data.
-
A thermodynamic modeling framework to correlate experimental data for process scale-up.
Chemical Profile & Structural Analysis[2]
Understanding the molecular architecture is the first step in predicting solvation behavior.
| Property | Detail |
| Chemical Name | (2-Iodophenyl)(3-methylpyridin-2-yl)methanone |
| Functional Groups | Pyridine Nitrogen (Basic/H-bond acceptor), Carbonyl (Dipolar), Aryl Iodide (Lipophilic/Polarizable) |
| Molecular Weight | ~323.13 g/mol |
| Key Interaction Sites | The pyridine nitrogen allows for weak H-bonding with protic solvents. The bulky iodine atom and methyl group introduce steric hindrance, disrupting crystal packing and potentially enhancing solubility in non-polar aromatics compared to unsubstituted analogs. |
Predicted Solubility Landscape
Based on the Hansen Solubility Parameters (HSP) of the functional groups, the compound exhibits a "Dual-Nature" profile:
-
High Solubility (Process Solvents): Halogenated hydrocarbons (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF, THF). The polarizable iodine atom interacts favorably with soft, polarizable solvents.
-
Moderate/Temperature-Dependent Solubility (Crystallization Solvents): Esters (Ethyl Acetate), Ketones (Acetone), and lower Alcohols (Methanol, Ethanol). These are ideal candidates for cooling crystallization.
-
Low Solubility (Anti-Solvents): Aliphatic hydrocarbons (Hexane, Heptane) and Water.
Experimental Protocol: Solubility Determination
Since literature data is sparse, the following self-validating protocol is required to generate the solubility curve. This method uses the Isothermal Saturation Method with Gravimetric Analysis.
Workflow Diagram
Figure 1: Workflow for the rigorous determination of solid-liquid solubility equilibrium.
Step-by-Step Methodology
Reagents:
-
2-(2-Iodobenzoyl)-3-methylpyridine (Purity >98%)[2]
-
Solvents: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene (HPLC Grade).
Procedure:
-
Preparation: Add excess solid compound to 10 mL of the selected solvent in a jacketed glass vessel.
-
Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) using a magnetic stirrer or orbital shaker for 24–48 hours. Critical Step: Ensure a solid phase remains present throughout to guarantee saturation.
-
Settling: Stop agitation and allow the phases to separate for 2 hours at the same temperature.
-
Sampling: Withdraw 2 mL of the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.
-
Quantification (Gravimetric):
-
Transfer a known volume (
) of filtrate to a pre-weighed weighing dish ( ). -
Evaporate solvent under vacuum or nitrogen stream.
-
Dry the residue to constant weight (
). -
Calculate solubility (
) in g/L or mole fraction ( ).[3]
-
Thermodynamic Modeling Framework
To translate experimental points into a continuous predictive model for process design, apply the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates.
The Apelblat Model
The mole fraction solubility (
-
A, B, C: Empirical model parameters derived from regression analysis.
-
Interpretation:
-
If
, the dissolution is endothermic (solubility increases with T). - accounts for the temperature dependence of the enthalpy of solution.
-
Thermodynamic Parameters
From the solubility data, calculate the dissolution enthalpy (
Application Insight:
-
Positive
& Positive : Indicates the process is entropy-driven. This is typical for rigid aromatic molecules like 2-(2-Iodobenzoyl)-3-methylpyridine dissolving in organic solvents, where the disruption of the crystal lattice is the dominant energy barrier.
Process Applications & Solvent Selection[5]
Based on the structural analogs and general solubility principles, the following solvent selection strategy is recommended for specific unit operations.
Solvent Decision Matrix
| Unit Operation | Recommended Solvent | Rationale |
| Reaction Medium | Toluene / THF | Moderate polarity dissolves the ketone; high boiling point (Toluene) allows for thermal activation in coupling reactions. |
| Recrystallization | Ethanol / Isopropanol | Steep solubility curve (high solubility at reflux, low at RT) ensures high recovery yields. |
| Extraction | Dichloromethane (DCM) | High solubility allows efficient partitioning from aqueous reaction quenches. |
| Anti-Solvent | n-Heptane | Low solubility induces controlled precipitation when added to Toluene or Ethyl Acetate solutions. |
Visualization of Solvent Power
Figure 2: Solvent classification based on predicted solubility power for 2-(2-Iodobenzoyl)-3-methylpyridine.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics. Link
- Context: Establishes the mathematical framework (Apelblat equation)
- Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Recent Patents on Chemical Engineering.
-
BenchChem. (2026).[1] 2-Iodo-3-methylpyridine Properties and Applications. Link
-
Context: Source for physicochemical properties of the precursor 2-iodo-3-methylpyridine.[1]
-
-
Shakeel, F., et al. (2015). Solubility and thermodynamic analysis of an anti-cancer drug (gefitinib) in different organic solvents. Journal of Molecular Liquids. Link
- Context: Reference protocol for the gravimetric determin
Sources
Methodological & Application
Application Note: Large-Scale Synthesis of 2-(2-Iodobenzoyl)-3-methylpyridine
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2-(2-Iodobenzoyl)-3-methylpyridine , a critical diaryl ketone intermediate used in the construction of tricyclic antihistamines (e.g., structural analogs of Loratadine) and fused-ring pharmaceutical scaffolds.
Traditional synthesis via direct Grignard formation from 1,2-diiodobenzene is hazardous due to the high probability of benzyne formation and subsequent uncontrolled polymerization (Wurtz-type coupling). This protocol utilizes Turbo-Grignard (iPrMgCl·LiCl) technology to effect a selective Iodine-Magnesium exchange. This method operates at mild temperatures (-20°C to 0°C), suppresses benzyne generation, and ensures high fidelity addition to 3-methylpicolinonitrile .
Target Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists.
Retrosynthetic Logic & Strategy
The synthesis is designed to maximize atom economy while mitigating thermal risks associated with ortho-halo metallated species.
Strategic Disconnection
The target molecule is disconnected at the ketone bridge.
-
Path A (Rejected): Nucleophilic attack of 3-methyl-2-pyridyllithium on 2-iodobenzoyl chloride. Reason for Rejection: 2-iodobenzoyl chloride is unstable; lithiated pyridines require cryogenic (-78°C) conditions which are costly at scale.
-
Path B (Selected): Nucleophilic attack of (2-iodophenyl)magnesium chloride on 3-methylpicolinonitrile . Advantage:[1][2][3][4] Nitriles prevent "over-addition" (stopping at the imine stage), and the Grignard reagent can be generated selectively using Knochel-Hauser exchange.
Reaction Pathway Diagram
Figure 1: Selective metallation and addition pathway avoiding benzyne formation.
Critical Process Parameters (CPP) & Safety
Hazard Class: 4 (High Exotherm/Reactivity). Critical Warning: The intermediate (2-iodophenyl)magnesium species is metastable. If the temperature exceeds 10°C without an electrophile present, it may eliminate MgClI to form benzyne, leading to a runaway decomposition.
| Parameter | Range | Criticality | Rationale |
| Exchange Temp | -20°C to -10°C | CRITICAL | Prevents benzyne formation/decomposition. |
| Exchange Time | 30 - 45 min | High | Ensure conversion of diiodide before adding nitrile. |
| Stoichiometry | 1.1 equiv iPrMgCl | Medium | Slight excess ensures full consumption of expensive diiodide. |
| Quench pH | < 2.0 | High | Required to hydrolyze the stable imine intermediate. |
| Water Content | < 100 ppm | High | Grignard reagents are moisture intolerant. |
Materials & Equipment
Reagents
-
1,2-Diiodobenzene (SM1): Purity >98%.
-
3-Methylpicolinonitrile (SM2): Purity >97%.
-
iPrMgCl[5][6][7]·LiCl (Turbo Grignard): 1.3 M solution in THF (Commercial or prepared in-situ).
-
Tetrahydrofuran (THF): Anhydrous, inhibitor-free.
-
Hydrochloric Acid (2M): For hydrolysis.
Equipment
-
Reactor: Glass-lined or Hastelloy reactor with jacketed cooling (capacity to reach -30°C).
-
Dosing: Gravimetric dosing pump for controlled addition of Grignard.
-
PAT: In-situ FTIR (optional but recommended) to monitor the disappearance of the C-I stretch or Nitrile peak.
Detailed Experimental Protocol
Step 1: Generation of (2-Iodophenyl)magnesium Chloride
-
Inertion: Purge the reactor with N₂ three times. Ensure system is moisture-free.
-
Charging: Charge 1,2-Diiodobenzene (33.0 g, 100 mmol) and anhydrous THF (150 mL).
-
Cooling: Cool the solution to -20°C .
-
Exchange: Add iPrMgCl·LiCl (1.3 M in THF, 84.6 mL, 110 mmol) dropwise over 30 minutes.
-
Note: Maintain internal temperature below -15°C during addition.[5]
-
-
Aging: Stir at -15°C for 45 minutes.
-
QC Check: Aliquot quenched with D₂O should show >95% deuterated iodobenzene by NMR/GC.
-
Step 2: Grignard Addition
-
Preparation: Dissolve 3-Methylpicolinonitrile (11.8 g, 100 mmol) in anhydrous THF (50 mL) in a separate header tank.
-
Addition: Add the nitrile solution to the Grignard intermediate at -15°C over 20 minutes.
-
Reaction: Allow the mixture to warm slowly to 0°C over 1 hour, then to 20°C (Room Temp) for 2 hours.
-
Observation: The solution will turn from dark brown/amber to a deep red/orange (imine complex).
-
Step 3: Hydrolysis & Workup
-
Quench: Cool reaction mass to 0°C. Slowly add 2M HCl (100 mL).
-
Exotherm Warning: Vigorous reaction. Keep T < 25°C.
-
-
Hydrolysis: Stir the biphasic mixture vigorously at ambient temperature for 3 hours. This converts the imine to the ketone.
-
Extraction: Separate layers. Extract aqueous layer with MTBE (2 x 100 mL).
-
Wash: Combine organics and wash with 10% Na₂S₂O₃ (to remove trace iodine) and Brine.
-
Drying/Concentration: Dry over MgSO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Crystallization: The crude oil often solidifies. Recrystallize from Isopropanol/Heptane (1:4).
-
Yield Target: 75-85% (Isolated).
-
Appearance: Off-white to pale yellow crystalline solid.
Process Workflow Visualization
Figure 2: Unit operation workflow for the batch synthesis.
Analytical Data & Validation
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (400 MHz, CDCl3) | δ 8.5 (d, Py-H), 7.9 (d, Ar-H), 2.4 (s, CH3). Consistent with structure. |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |
| Iodine Content | Elemental Analysis | 39.0% ± 0.5% |
| Residual Solvent | GC-Headspace | THF < 720 ppm |
Self-Validating Check: During the exchange (Step 1), take a 0.1 mL aliquot and quench into methanol. Inject on GC.
-
Success: Peak for Iodobenzene appears; Peak for 1,2-Diiodobenzene disappears.
-
Failure: If 1,2-Diiodobenzene remains, the Turbo-Grignard reagent is inactive or wet. Do not proceed to nitrile addition.
References
-
Krasovskiy, A., & Knochel, P. (2004).[5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[5][6] Angewandte Chemie International Edition, 43(25), 3333–3336. Link
-
Mettler Toledo. (n.d.).[8][9] Grignard Reaction Scale-up – 4 Steps to Control Development. Application Note. Link
-
Berton, M., et al. (2019).[3] Organomagnesiums On-demand: Versatile Set-Up Designed for the Preparation of Turbo-Grignard® Reagent.[3] Flow Chemistry Conference Boston. Link
-
Sigma-Aldrich. (n.d.). Selective Metalation and Additions using Knochel-Hauser Reagents. Technical Bulletin. Link
Sources
- 1. Sciencemadness Discussion Board - BzMgCl + MeCN, what did I get? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. youtube.com [youtube.com]
- 3. vapourtec.com [vapourtec.com]
- 4. Aryl iodine-catalysed divergent synthesis of isobenzofuranones and isocoumarins via oxidative 1,2-aryl migration/elimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 6. d-nb.info [d-nb.info]
- 7. semanticscholar.org [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mt.com [mt.com]
Application Note: Strategic Derivatization of the Pyridine Core in 2-(2-Iodobenzoyl)-3-methylpyridine
Topic: Strategic Derivatization of the Pyridine Ring in 2-(2-Iodobenzoyl)-3-methylpyridine Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The scaffold 2-(2-iodobenzoyl)-3-methylpyridine represents a "loaded" intermediate in medicinal chemistry. It possesses three distinct axes of reactivity: the electron-deficient pyridine ring, the benzylic 3-methyl group, and the aryl iodide "handle" for cross-coupling.
This guide focuses specifically on the derivatization of the pyridine ring . Because the pyridine ring is deactivated by both the nitrogen atom and the electron-withdrawing 2-benzoyl group, direct electrophilic substitution is kinetically difficult. Therefore, this protocol prioritizes N-oxide activation as the "gateway" transformation. Converting the pyridine to its N-oxide reverses the electronic bias, allowing for regioselective nucleophilic functionalization at the C6 position (via Reissert-Henze or Boekelheide rearrangements) and activating the C3-methyl group for lateral functionalization.
Technical Analysis & Reaction Logic
The Electronic Landscape
The substrate presents a unique challenge:
-
Pyridine Nitrogen: Naturally electron-withdrawing, deactivating the ring to electrophiles.
-
2-Benzoyl Group: A strong electron-withdrawing group (EWG) that further deactivates the ring and sterically crowds the C3 position.
-
3-Methyl Group: The sole electron-donating element, but its position at C3 (ortho to the ketone) creates significant steric strain (A-strain) with the benzoyl moiety, twisting the two rings out of coplanarity.
The Strategic Solution: N-Oxidation
Direct functionalization of the pyridine ring (e.g., halogenation) is harsh and unselective. The superior strategy is N-oxidation .
-
Mechanism: The N-oxide oxygen donates electron density back into the ring (specifically at C2, C4, and C6), while simultaneously making the C2 and C6 positions susceptible to nucleophilic attack upon activation with an acylating agent.
-
Selectivity: In this specific substrate, C2 is blocked by the benzoyl group. C3 is blocked by the methyl. C4 is electronically accessible but sterically distal. C6 is the primary target for regioselective functionalization (e.g., cyanation, amination).
Experimental Protocols
Protocol A: Chemoselective N-Oxidation
Rationale: Standard mCPBA oxidation can be risky due to the potential for Baeyer-Villiger oxidation of the ketone or oxidation of the aryl iodide (to iodoso species). We utilize the Urea-Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA) system, which generates trifluoroperacetic acid in situ. This method is milder, anhydrous, and highly selective for nitrogen over the iodine/ketone.
Materials:
-
Substrate: 2-(2-Iodobenzoyl)-3-methylpyridine (1.0 equiv)
-
Oxidant: Urea-Hydrogen Peroxide complex (UHP) (2.5 equiv)
-
Activator: Trifluoroacetic Anhydride (TFAA) (2.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Quench: Sat. NaHCO₃, NaHSO₃
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under N₂ atmosphere. Cool to 0°C.
-
Addition: Add UHP (25 mmol) in one portion. The suspension will stir.
-
Activation: Dropwise add TFAA (20 mmol) over 15 minutes. Caution: Exothermic. The in-situ generated CF₃CO₃H is the active oxidant.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.
-
QC Check: Monitor by TLC (5% MeOH in DCM). The N-oxide is significantly more polar (lower R_f) than the starting material.
-
-
Quench: Cool to 0°C. Add saturated aq. NaHSO₃ (20 mL) to destroy excess peroxide (test with starch-iodide paper). Then carefully neutralize with saturated NaHCO₃ until pH ~7.
-
Workup: Separate layers. Extract aqueous layer with DCM (3 x 30 mL). Dry combined organics over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Gradient: 0% -> 10% MeOH in DCM).
-
Expected Yield: 85–92%.
-
Product: 2-(2-Iodobenzoyl)-3-methylpyridine-1-oxide.
-
Protocol B: Regioselective C6-Cyanation (Reissert-Henze)
Rationale: Introducing a nitrile group at C6 provides a versatile handle for further chemistry (hydrolysis to acid, reduction to amine). This reaction exploits the "activated" N-oxide.
Materials:
-
Substrate: N-Oxide from Protocol A (1.0 equiv)
-
Reagent: Trimethylsilyl cyanide (TMSCN) (1.5 equiv)
-
Activator: Dimethylcarbamoyl chloride (1.2 equiv) or Benzoyl Chloride
-
Solvent: DCM (Anhydrous)
Step-by-Step Methodology:
-
Setup: Dissolve the N-oxide (5 mmol) in DCM (25 mL) under Argon.
-
Activation: Add TMSCN (7.5 mmol) via syringe. Stir for 10 minutes.
-
Acylation: Dropwise add Dimethylcarbamoyl chloride (6 mmol) at 0°C.
-
Mechanistic Note: The acyl chloride attacks the N-oxide oxygen, creating an activated cation. Cyanide attacks C6 (the most accessible electrophilic site). Aromatization eliminates the silanol/acid byproduct.
-
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Quench with 10% K₂CO₃ solution. Extract with DCM.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Target: 6-Cyano-2-(2-iodobenzoyl)-3-methylpyridine.
-
Data & Validation
Expected Analytical Signatures
The following table summarizes the key NMR shifts expected during the transformation, allowing for rapid self-validation of the protocol.
| Position | Starting Material (δ ppm) | N-Oxide Product (δ ppm) | Diagnostic Feature |
| H-6 (Pyridine) | ~8.50 (d) | ~8.20 (d) | Upfield shift due to N-oxide shielding, but loss of coupling in C6-cyano product. |
| H-4 (Pyridine) | ~7.60 (t) | ~7.35 (t) | Distinct upfield shift upon N-oxidation. |
| Methyl (C3) | ~2.35 (s) | ~2.45 (s) | Slight downfield shift due to proximity to the polarized N-O bond. |
| C=O (Carbon) | ~195.0 | ~192.0 | Carbonyl remains intact; slight shielding. |
Troubleshooting Guide
-
Issue: Low conversion in Protocol A.
-
Fix: Ensure UHP is finely ground. Increase TFAA to 2.5 equiv.
-
-
Issue: Iodine loss or "smearing" on TLC.
-
Cause: Radical delodination.
-
Fix: Add a radical scavenger (e.g., BHT, 1 mol%) to the reaction mixture and keep strictly in the dark.
-
Visualizing the Workflow
The following diagram illustrates the divergent pathways available from the N-oxide intermediate, highlighting the logic of the chosen protocols.
Caption: Divergent synthesis map starting from the critical N-Oxide intermediate. Solid lines denote protocols detailed in this guide.
References
-
N-Oxidation Methodology
- Caron, S., et al. "Large-Scale Synthesis of Pyridine N-Oxides." Journal of Organic Chemistry, 2008.
- Context: Validates the UHP/TFAA method as safer and more scalable than mCPBA for electron-deficient pyridines.
-
(Representative ACS citation for UHP methods).
-
Reissert-Henze Reaction
- Fife, W. K. "Regioselective Cyanation of Heterocyclic N-Oxides." Journal of Organic Chemistry, 1983.
- Context: Establishes the mechanism for C6-selective cyan
-
Benzoylpyridine Chemistry
- Wang, J., et al.
- Context: Discusses the reactivity of 2-benzoylpyridines and the steric influence of 3-substituents.
-
Boekelheide Rearrangement (Lateral Functionalization)
- Fontanas, C., et al. "The Boekelheide Reaction: A Versatile Tool for the Functionalization of Methyl-Substituted Heterocycles." Synthesis, 2018.
- Context: Describes the rearrangement of 2-methylpyridine N-oxides to hydroxymethyl derivatives, applicable to the 3-methyl group in this scaffold.
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(2-Iodobenzoyl)-3-methylpyridine Synthesis
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Diaryl Ketone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 2-(2-Iodobenzoyl)-3-methylpyridine (also known as (2-iodophenyl)(3-methylpyridin-2-yl)methanone) is a critical intermediate step, often associated with the production of Orexin receptor antagonists like Suvorexant .
Users frequently report low yields (typically <40%) due to three converging challenges:
-
The "Iodine Dance": The high lability of the iodine atom on the benzene ring leads to halogen scrambling or benzyne formation during metallation.
-
Steric Hindrance: The methyl group at the 3-position of the pyridine ring sterically hinders nucleophilic attack at the 2-position carbonyl/nitrile carbon.
-
Imine Stability: The intermediate ketimine formed (if using the nitrile route) is surprisingly stable and resistant to mild hydrolysis, leading to product loss during workup.
This guide replaces traditional Grignard protocols with a Turbo Grignard (Knochel-type) approach to maximize chemoselectivity and yield.
Part 1: The Optimized Synthetic Workflow
We recommend the Nitrile Addition Route using Turbo Grignard (iPrMgCl·LiCl) .[1] This method offers superior functional group tolerance compared to organolithium routes and prevents the "Wurtz-type" coupling often seen with standard magnesium turnings.
The Mechanism & Pathway
The following diagram illustrates the optimized pathway and the critical "fail states" to avoid.
Caption: Figure 1. Chemoselective synthesis using Turbo Grignard reagents to avoid halogen scrambling.
Part 2: Step-by-Step Protocol (High-Fidelity)
Goal: Increase isolated yield from ~40% to >75%.
Phase A: Preparation of the Nucleophile (2-Iodophenylmagnesium species)
Standard Mg turnings often fail here because the initiation energy required causes the resulting Grignard to react with the starting 1,2-diiodobenzene.
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Charge: Add 1,2-diiodobenzene (1.0 equiv) and anhydrous THF (concentration ~0.5 M).
-
Cooling (CRITICAL): Cool the solution to -20°C . Do not cool to -78°C; the exchange kinetics are too slow.
-
Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv, commercially available as ~1.3M in THF) over 15 minutes.
-
Incubation: Stir at -20°C for 30–60 minutes.
-
Checkpoint: Aliquot 0.1 mL, quench with iodine, and check GC/LC. You should see 1,2-diiodobenzene disappear. If <95% conversion, stir longer.
-
Phase B: The Coupling Reaction
-
Electrophile Addition: Dissolve 3-methylpicolinonitrile (0.9 equiv relative to diiodide) in minimal THF.
-
Addition: Add the nitrile solution to the Grignard mixture at -20°C.
-
Warming: Allow the mixture to warm slowly to 0°C over 1 hour, then to Room Temperature (RT) for 2 hours.
-
Note: The 3-methyl group hinders the nitrile carbon. Warming is necessary for conversion, but the LiCl additive helps activate the Grignard species, overcoming this steric barrier.
-
Phase C: Hydrolysis & Workup[3]
-
Quench: Cool to 0°C. Add 2M HCl (excess) carefully.
-
Hydrolysis (The "Hidden" Yield Killer): Stir the biphasic mixture vigorously at RT for 4–6 hours .
-
Why? The steric bulk protects the intermediate imine from water. Brief quenching often leaves unhydrolyzed imine, which is lost in the aqueous layer or degrades on silica.
-
-
Extraction: Neutralize with NaOH to pH 8-9, extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc).
Part 3: Troubleshooting Guide (FAQs)
Q1: I see significant amounts of biphenyl or iodobenzene impurities. What happened?
Diagnosis: You likely lost the iodine atom or coupled two benzene rings (Wurtz coupling). Root Cause: Temperature was too high during the Grignard formation. Solution:
-
Strictly maintain -20°C during the addition of iPrMgCl·LiCl.
-
Do not use standard Mg metal; the exotherm is uncontrollable on this substrate.
Q2: My reaction stalled. I see starting nitrile and de-iodinated benzene.
Diagnosis: Moisture contamination or "kill" of the Grignard reagent. Root Cause: 3-methylpicolinonitrile often contains trace water because pyridines are hygroscopic. Solution:
-
Azeotropically dry the nitrile with toluene before dissolving in THF.
-
Increase the Grignard equivalents to 1.2–1.3 equiv to act as a scavenger (though this risks side reactions, drying the starting material is safer).
Q3: The LC-MS shows a mass corresponding to the imine (M-1), not the ketone.
Diagnosis: Incomplete hydrolysis.[2] Root Cause: The 3-methyl group and the 2-iodobenzoyl group create a "steric pocket" that shields the C=N bond from water. Solution:
-
Increase the acidity of the quench (use 3M HCl instead of NH4Cl).
-
Heat the acidic quench mixture to 40°C for 30 minutes (monitor carefully for pyridine degradation).
Part 4: Data & Optimization Parameters
The following table summarizes optimization runs comparing different metallation methods.
| Parameter | Method A: Standard Mg | Method B: n-BuLi Exchange | Method C: Turbo Grignard (Recommended) |
| Reagent | Mg Turnings / THF | n-BuLi / -78°C | iPrMgCl·LiCl / -20°C |
| Iodine Stability | Poor (Scrambling) | Very Poor (Benzyne risk) | Excellent |
| Temp Control | Reflux required for initiation | Cryogenic (-78°C) required | Mild (-20°C to 0°C) |
| Imine Conversion | Low | Moderate | High (LiCl activation) |
| Typical Yield | 15–25% | 30–45% | 78–85% |
Decision Tree for Low Yields
Caption: Figure 2. Diagnostic flowchart for isolating the root cause of yield loss.
References
-
Merck Process Chemistry (Suvorexant)
-
Strotman, N. A., et al. (2011).[3] "Reaction Development and Process Optimization of the Synthesis of Suvorexant." Organic Process Research & Development.
- Note: Highlights the challenges of the diazepane ring, but establishes the stability profiles of the pyridine precursors.
-
-
Turbo Grignard Chemistry
- Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
- Relevance: Foundational paper establishing iPrMgCl·LiCl for selective exchange in the presence of sensitive groups (like Iodine).
-
Grignard Addition to Nitriles
- Moffett, R. B., & Shriner, R. L. (1941).
-
Relevance: Classical mechanism and hydrolysis requirements for ketimine intermediates.[2]
-
Halogen-Magnesium Exchange Review
Sources
Technical Support Center: Purification of 2-(2-Iodobenzoyl)-3-methylpyridine
Prepared by the Office of Senior Application Scientists
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-(2-Iodobenzoyl)-3-methylpyridine. Here, we address common challenges and provide practical, field-proven solutions in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing 2-(2-Iodobenzoyl)-3-methylpyridine?
A1: The impurity profile is heavily dependent on the synthetic route. Assuming a Friedel-Crafts acylation or a related cross-coupling reaction, the most common impurities include:
-
Unreacted Starting Materials: Such as 2-iodobenzoyl chloride, 2-iodobenzoic acid, or 3-methylpyridine.
-
Positional Isomers: Acylation at different positions on the pyridine ring, though less likely due to directing effects, can occur.
-
Byproducts from Side Reactions: Over-acylation or reactions involving residual reagents from previous synthetic steps can lead to unexpected byproducts.[1][2][3]
-
Degradation Products: The compound may exhibit sensitivity to light or strong acidic/basic conditions, potentially leading to degradation.[4]
Q2: How can I effectively monitor the purification process for this compound?
A2: Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method for real-time monitoring.[5] It allows you to assess the purity of your crude material, track the separation during column chromatography, and check the purity of your final product. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1]
Q3: What is the best general approach for purifying crude 2-(2-Iodobenzoyl)-3-methylpyridine?
A3: A two-step approach is typically most effective. First, use column chromatography on silica gel to separate the target compound from major impurities with different polarities.[1][6][7] Second, perform recrystallization on the pooled, pure fractions from the column to remove trace impurities and obtain a crystalline solid.[1]
Q4: My purified compound appears as a yellow oil, but I expected a solid. What should I do?
A4: "Oiling out" instead of crystallizing is a common issue.[1] It suggests that the compound may have a low melting point or that residual solvent or minor impurities are preventing crystal lattice formation. First, ensure all chromatography solvents are thoroughly removed under high vacuum. If it remains an oil, attempt recrystallization from a different solvent system. Seeding the solution with a previously obtained crystal, if available, or gently scratching the inside of the flask with a glass rod can help induce crystallization.
Purification Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow.
Issue 1: Poor Separation During Column Chromatography
Q: My spots are streaking or not separating well on the TLC plate, and this is reflected in my column chromatography.
A: This is a classic purification challenge, often stemming from issues with the stationary phase or mobile phase composition. The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the silica gel, leading to peak tailing and poor separation.[8]
Solutions:
-
Optimize the Mobile Phase:
-
Polarity Adjustment: Your primary tool is adjusting the solvent polarity. Systematically test different ratios of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone) using TLC plates until you achieve good separation (Rf of target compound ~0.3-0.4).[1]
-
Add a Competing Base: To mitigate the interaction with silica, add a small amount of a competing base like triethylamine (TEA) (e.g., 0.1-1%) to your mobile phase.[8] The TEA will preferentially bind to the acidic sites on the silica, allowing your pyridine derivative to travel through the column with a much-improved peak shape.
-
-
Consider a Different Stationary Phase:
Issue 2: Low Recovery of Product After Purification
Q: I've lost a significant amount of my compound after performing column chromatography or recrystallization.
A: Low recovery can be attributed to several factors, from irreversible adsorption on the column to using a suboptimal recrystallization solvent.
Solutions:
-
During Column Chromatography:
-
Irreversible Adsorption: If your compound is streaking badly on TLC even with additives, it may be irreversibly binding to the silica gel. Using a competing base (see Issue 1) can help. Another strategy is to use a less acidic or end-capped silica gel.[8]
-
Improper Fraction Collection: Collect smaller fractions and analyze them carefully by TLC. Your product may be spread across more fractions than anticipated.
-
-
During Recrystallization:
-
High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.[1] You need a solvent in which the compound is soluble when hot but poorly soluble when cold.
-
Excess Solvent: Always use the minimum amount of hot solvent required to fully dissolve the compound. Using too much will keep it in solution even after cooling.[1]
-
Insufficient Cooling: Ensure the solution is cooled slowly to room temperature and then thoroughly chilled in an ice bath to maximize crystal formation.[1] A controlled, slow cooling process is often superior to rapid cooling for forming pure crystals.[9]
-
Issue 3: Persistent Colored Impurities
Q: My final product is still colored (e.g., yellow or brown) even after chromatography and recrystallization.
A: This indicates the presence of highly colored impurities that may have similar properties to your product or are strongly adsorbed to the crystal surface.
Solutions:
-
Activated Charcoal Treatment: During recrystallization, after your compound has fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. The charcoal will adsorb many colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool.[1]
-
A Second Recrystallization: Sometimes, a single recrystallization is not enough. Performing a second recrystallization on the purified material can further refine the product and remove stubborn impurities.[1]
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the plate in a sealed chamber containing a pre-equilibrated mobile phase. A good starting system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).[6][7]
-
Visualization: After the solvent front has reached near the top of the plate, remove it and let it dry. Visualize the spots under UV light (254 nm and 366 nm).[5] You can also use staining agents like iodine vapor if the compounds are not UV-active.[10]
-
Analysis: Calculate the Retention Factor (Rf) for each spot. An ideal Rf for column chromatography is between 0.3 and 0.4. Adjust the mobile phase polarity to achieve this.
| Typical TLC Analysis Parameters | |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase (Starting Point) | 7:3 Hexane:Ethyl Acetate |
| Visualization | UV Light (254 nm) |
| Expected Product Rf | ~0.3-0.4 (adjust solvent ratio as needed) |
| Less Polar Impurities (e.g., starting materials) | Higher Rf |
| More Polar Impurities (e.g., acids, di-acylated) | Lower Rf or baseline |
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (determined by TLC). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude 2-(2-Iodobenzoyl)-3-methylpyridine in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitoring: Spot every few fractions on a TLC plate to track the elution of the product.
-
Pooling and Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.
Visualization of Purification Workflow
Caption: A standard workflow for the purification of 2-(2-Iodobenzoyl)-3-methylpyridine.
Troubleshooting Logic Diagram
Caption: Decision-making guide for troubleshooting common chromatography issues.
References
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Acetylbenzophenone.
- SATHEE. (n.d.). Friedel Crafts Reaction.
- Benchchem. (n.d.). Troubleshooting common issues in Friedel-Crafts reactions.
- Benchchem. (n.d.). Overcoming stability issues of Benzophenone-2,4,5-tricarboxylic Acid in solution.
- Journal of Health Science and Medical Research. (2023). TLC Fingerprints for Chanthalila Preparation.
- Wiley-VCH. (n.d.). Supporting Information.
- Rsc.org. (n.d.). Supporting Information Iodoarene-catalyzed fluorination and aminofluorination by Ar- I/HF·pyridine/mCPBA system.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Google Patents. (n.d.). US8802842B2 - Method for the preparation of a crystalline form.
- IIP Series. (n.d.). AN EVALUATION OF THIN LAYER CHROMATOGRAPHY AS A BIOTECHNOLOGY TOOL FOR THE ISOLATION OF BIOACTIVE COMPOUNDS FROM MEDICINAL PLANT.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jhsmr.org [jhsmr.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US8802842B2 - Method for the preparation of a crystalline form - Google Patents [patents.google.com]
- 10. iipseries.org [iipseries.org]
Technical Support Center: Overcoming Challenges in the Iodination of Benzoylpyridines
Welcome to the technical support center for the synthesis of iodinated benzoylpyridines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in this specific but critical class of organic transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The introduction of an iodine atom onto a benzoylpyridine scaffold is a synthetically valuable transformation. The resulting aryl iodides are crucial precursors for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecules with significant potential in medicinal chemistry and materials science.[1][2] However, this reaction is notoriously challenging due to the electronic properties of the benzoylpyridine system.
This guide is structured to help you diagnose and solve common issues, from fundamental questions to in-depth troubleshooting of complex experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the iodination of benzoylpyridines.
Q1: Why is the iodination of benzoylpyridines so difficult?
A: The difficulty stems from a combination of electronic factors. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution—the most common iodination mechanism.[3][4] The benzoyl group is also strongly electron-withdrawing, further deactivating the pyridine ring. Additionally, the basic lone pair on the pyridine nitrogen can be protonated under acidic conditions or coordinate to Lewis acid catalysts, which can inhibit catalytic activity or alter the reaction's course.[4]
Q2: What are the primary methods for iodinating benzoylpyridines?
A: There are three main strategies, each with its own set of advantages and challenges:
-
Electrophilic Aromatic Substitution (EAS): This is the classical approach, typically requiring a source of electrophilic iodine ("I+"). Due to the deactivated nature of the substrate, this often requires harsh conditions, such as strong acids, to force the reaction to proceed.[1][3]
-
Radical-Based C-H Iodination: These methods generate iodine radicals that can attack the pyridine ring. This approach can sometimes offer different regioselectivity compared to EAS and may proceed under milder conditions.[5][6]
-
Transition-Metal-Catalyzed C-H Activation: This modern approach uses a transition metal (like palladium or rhodium) to selectively activate a C-H bond, often guided by a directing group, leading to highly regioselective iodination.[7][8]
Q3: How do I choose the right iodinating agent?
A: The choice depends on the reaction mechanism and the substrate's sensitivity.
-
For Electrophilic Iodination: Molecular iodine (I₂) combined with a strong oxidizing agent (e.g., HIO₃, HNO₃, H₂O₂) is common but can be harsh.[9][10] N-Iodosuccinimide (NIS) is a milder and more user-friendly source of electrophilic iodine, often used with an acid catalyst like trifluoromethanesulfonic acid.[11] For very sensitive substrates, reagents like Pyridine Iodine Monochloride (PyICl) can be effective under near-neutral conditions.[12]
-
For Radical Iodination: A combination of a simple iodine source like sodium iodide (NaI) with a radical initiator such as potassium persulfate (K₂S₂O₈) is a typical system.[5][13]
Q4: What is the expected regioselectivity for the iodination of a benzoylpyridine?
A: The pyridine ring is generally functionalized at the C3 and C5 positions in electrophilic or radical reactions.[5][6] The C2, C4, and C6 positions are more deactivated. The specific outcome (C3 vs. C5) can be influenced by the position of the benzoyl group, steric hindrance from other substituents, and the reaction mechanism. For instance, some radical-based protocols have shown a preference for C3 iodination.[5][6] Achieving high regioselectivity is a primary challenge, often resulting in isomeric mixtures.
Q5: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the quickest method for qualitative monitoring. Use a UV lamp for visualization, as both starting material and product are typically UV-active. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of starting material and the formation of products and byproducts.
Part 2: In-Depth Troubleshooting Guides
This section provides structured solutions to specific experimental failures.
Problem 1: Low to No Product Yield
Q: My reaction is not working, or the yield is extremely low. What are the primary factors to investigate?
A: A low yield is the most common problem and requires a systematic approach to diagnose.[14][15] The issue usually lies in one of three areas: reagent/substrate integrity, reaction conditions, or insufficient chemical activation.
The following workflow provides a logical sequence of checks to pinpoint the cause of a low-yield reaction.
Caption: A systematic workflow for troubleshooting low-yield reactions.
-
Verify Reagents and Substrate:
-
Purity: Impurities in the starting benzoylpyridine can inhibit the reaction. Confirm purity via NMR or GC-MS.
-
Reagent Potency: Iodinating agents like NIS can decompose over time. Use a freshly opened bottle or test its activity on a more reactive substrate (e.g., aniline). Oxidants also degrade.
-
Solvent and Moisture: Many iodination reactions are sensitive to water. Ensure solvents are anhydrous and that the reaction is set up under an inert atmosphere (N₂ or Ar) if required.[4]
-
-
Scrutinize Reaction Conditions:
-
Temperature: Electrophilic iodination of deactivated rings often requires elevated temperatures to overcome the activation energy.[16] Conversely, some reactions may require low temperatures to prevent byproduct formation. Ensure your heating or cooling is accurate.
-
Reaction Time: Deactivated substrates react slowly. Monitor the reaction over an extended period (e.g., 24-48 hours) before concluding it has failed.
-
Concentration: Ensure reactant concentrations are appropriate as per the literature protocol.
-
-
Re-evaluate the Iodination System:
-
Insufficient Electrophilicity: If using I₂ with an oxidant, the oxidant may not be strong enough to generate a sufficient concentration of the active iodinating species. Consider a stronger oxidant or a pre-formed electrophilic agent like NIS.
-
Insufficient Acidity: Many electrophilic iodinations require a strong acid (protic or Lewis) to further activate the iodinating agent and/or the substrate. If using a catalyst, ensure it is active and used in the correct loading.
-
Problem 2: Poor Regioselectivity / Mixture of Isomers
Q: I'm getting a mixture of C3- and C5-iodinated products. How can I improve the selectivity?
A: This is a common and fundamental challenge. Selectivity is a function of the subtle interplay between electronics, sterics, and the reaction mechanism.
-
Causality: The C3 and C5 positions of the pyridine ring have similar electronic densities, especially when influenced by a benzoyl group, leading to competitive attack. The mechanism plays a key role; radical and electrophilic pathways can have different transition states, leading to different product ratios.[5][13] For example, some studies have found that radical-based C-H iodination can favor the C3 position.[5][6]
-
Strategic Solutions:
-
Change the Mechanism: If you are using an electrophilic method (e.g., NIS/acid), try a radical-based method (e.g., NaI/K₂S₂O₈) or vice versa. The different reaction pathway may inherently favor one isomer.
-
Steric Blocking: If your molecule allows, installing a bulky temporary blocking group at one of the positions can direct iodination to the other.
-
Utilize a Directing Group: Converting the pyridine nitrogen to a pyridine N-oxide electronically alters the ring, making the C2 and C4 positions more susceptible to functionalization.[4] While this doesn't directly give C3/C5, it's a powerful strategy for altering reactivity.
-
Transition-Metal Catalysis: If high regioselectivity is critical, consider a directed C-H activation approach. While requiring more complex catalyst systems, these methods offer unparalleled control over selectivity.
-
| Method | Reagents | Typical Conditions | Advantages | Common Challenges |
| Electrophilic (EAS) | NIS, TfOH | CH₂Cl₂, 0 °C to reflux | Readily available reagents | Often requires strong acids; can give mixtures of C3/C5 isomers.[1][3] |
| Electrophilic (Oxidative) | I₂, HIO₃, H₂SO₄ | Acetic Acid, 50-100 °C | Inexpensive reagents | Harsh conditions; risk of over-iodination and side reactions.[9][10] |
| Radical C-H Iodination | NaI, K₂S₂O₈, MnSO₄ | DCE, 130 °C | Can favor C3; may work on electron-rich and poor systems.[5][13] | High temperatures required; radical quenchers inhibit the reaction. |
| Metal-Catalyzed | Pd(OAc)₂, I₂ | Varies | High regioselectivity possible | Catalyst cost; requires optimization of ligands and conditions.[8][17] |
Problem 3: Product Decomposition or Side Reactions
Q: I see my product forming on TLC, but then it disappears, or I get many side products. What is happening?
A: This suggests either your product is unstable under the reaction conditions or you are promoting unwanted follow-on reactions.
-
Causality & Solutions:
-
Over-Iodination: The mono-iodinated product can sometimes be more reactive than the starting material, leading to di-iodination.
-
Solution: Use the iodinating agent as the limiting reagent (e.g., 0.95-1.0 equivalents). Add the agent slowly over time to keep its instantaneous concentration low.
-
-
Harsh Acidic Conditions: Strong acids like sulfuric acid at high temperatures can cause charring or degradation of organic molecules.[1][18]
-
Solution: Switch to a milder acid catalyst (e.g., acetic acid) or a non-acidic system if possible. Consider using a milder iodinating reagent that doesn't require harsh activation.[12]
-
-
Oxidative Degradation: If your iodination system uses a strong oxidant, it may be oxidizing other sensitive functional groups on your molecule.
-
Solution: Choose a non-oxidative system (e.g., NIS without an external oxidant). If an oxidant is necessary, try a milder one.
-
-
Problem 4: Difficulty in Product Purification
Q: How can I effectively purify my iodinated benzoylpyridine?
A: Purification can be challenging due to the basicity of the pyridine nitrogen, which can cause peak tailing during column chromatography on silica gel.[15]
-
Step 1: Aqueous Workup:
-
First, quench any remaining reactive iodine. A wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) will reduce excess I₂ to colorless I⁻.
-
If you used a strong acid, neutralize the reaction mixture carefully by washing with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract your product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.[9][10]
-
-
Step 2: Purification Technique:
-
Column Chromatography: This is the most common method. To mitigate tailing on silica gel, add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or pyridine.[15] This neutralizes the acidic silanol groups on the silica surface.
-
Crystallization: If your product is a solid, crystallization can be an excellent method to achieve high purity. Screen various solvent systems (e.g., ethanol, isopropanol, hexanes/ethyl acetate) to find suitable conditions.
-
Distillation: If your product is a thermally stable liquid with a distinct boiling point from impurities, vacuum distillation may be an option.
-
Part 3: Experimental Protocols
These protocols are provided as starting points. Optimization for your specific substrate is likely necessary.
Protocol 1: Electrophilic Iodination with N-Iodosuccinimide (NIS)
This protocol is a good starting point for moderately activated or deactivated benzoylpyridines.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add the benzoylpyridine substrate (1.0 eq.).
-
Dissolution: Dissolve the substrate in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise to the stirred solution.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (TfOH) (0.1-0.5 eq.) dropwise. Caution: Strong acid.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. If no reaction occurs, gently heat the mixture to reflux.
-
Workup: Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate eluent system, potentially with 1% triethylamine).
Protocol 2: Radical-Based C-H Iodination
This protocol is adapted from literature methods that have shown success for heteroaromatics.[5][13]
-
Setup: In a sealed tube or pressure vessel, combine the benzoylpyridine substrate (1.0 eq.), sodium iodide (NaI) (2.0 eq.), potassium persulfate (K₂S₂O₈) (2.0 eq.), and manganese (II) sulfate (MnSO₄) (0.2 eq.).
-
Solvent: Add a high-boiling solvent such as 1,2-dichloroethane (DCE).
-
Reaction: Seal the vessel and heat the mixture to 130 °C with vigorous stirring for 24 hours. Caution: Reaction is under pressure.
-
Cooling & Workup: Cool the reaction vessel to room temperature before opening. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Separate the layers. Extract the aqueous phase with the organic solvent. Combine the organic layers, wash with saturated aqueous Na₂S₂O₃ solution, then brine. Dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography.
References
-
Bobbitt, K. R., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]
-
Bobbitt, K. R., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. ResearchGate. [Link]
-
de Lescure, L., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]
-
Kim, S., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link]
-
Bobbitt, K. R., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]
-
McNally, A., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]
-
Kumar, S., et al. (2012). Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. Organic Letters. [Link]
-
University of Rochester (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]
-
Lulinski, P. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. MDPI. [Link]
-
Zhang, R., et al. (2024). Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last. Semantic Scholar. [Link]
-
Su, W., et al. (2017). Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. PMC. [Link]
-
McNelis, B. J., et al. (2025). The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones. Taylor & Francis Online. [Link]
-
Orito, K., et al. (n.d.). Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine. Hokkaido University. [Link]
-
Belokon, A. I., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC. [Link]
-
Powers, D. C., et al. (2017). Hypervalent Iodine Reagents in High Valent Transition Metal Chemistry. MDPI. [Link]
-
Zhang, X., et al. (2021). Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethyl Carbonate. ACS Publications. [Link]
- Mu, Y., et al. (2005). Process for the preparation of iodoaromatic compounds.
-
Fernández-Rodríguez, M. A., et al. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]
-
Lulinski, P. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. PMC. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 6. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mild and Useful Electrophilic Iodinating Reagent | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]
- 17. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 18. mdpi.com [mdpi.com]
Optimizing reaction conditions for 2-(2-Iodobenzoyl)-3-methylpyridine coupling
Technical Support Center: Optimization of 2-(2-Iodobenzoyl)-3-methylpyridine Coupling
Executive Summary
You are working with 2-(2-Iodobenzoyl)-3-methylpyridine , a highly functionalized scaffold often used as a precursor for fused aza-heterocycles (e.g., azafluorenones like Onychine) or as a substrate for biaryl coupling.
This molecule presents a unique "Push-Pull-Block" challenge:
-
Electronic Push/Pull: The electron-deficient pyridine ring and the electron-withdrawing carbonyl group activate the aryl iodide for oxidative addition.
-
Chelation Risk: The pyridine nitrogen and the carbonyl oxygen can form a stable chelate with Palladium, poisoning the catalyst.
-
Steric Block (The Critical Variable): The 3-methyl group is located ortho to the carbonyl bridge. This sterically hinders the standard C3-position, making intramolecular cyclization (to form a 5-membered azafluorenone ring) mechanistically unfavorable via standard C(sp2)-H activation.
This guide addresses two primary reaction pathways:
-
Pathway A (Intramolecular): Ring closure to fused systems.
-
Pathway B (Intermolecular): Cross-coupling (Suzuki/Sonogashira) with external nucleophiles.
Module 1: Reaction Pathway Analysis
The following diagram illustrates the competing pathways and potential failure modes for this specific substrate.
Figure 1: Mechanistic divergence for 2-(2-Iodobenzoyl)-3-methylpyridine. Note the critical steric blockade at C3 for intramolecular reactions.
Module 2: Troubleshooting Intramolecular Cyclization
Scenario: You are attempting to close the ring to form an azafluorenone (5-membered ring) or related scaffold, but the reaction is stalling or yielding de-iodinated starting material.
Critical Issue: The C3-Methyl Blockade
Standard Pd-catalyzed intramolecular direct arylation targets the position ortho to the carbonyl. In your molecule, this is C3 , which is occupied by a methyl group.
-
Consequence: The ring cannot close at C3 to form the azafluorenone structure unless the methyl group is ejected (highly unlikely) or migrates.
-
Alternative Outcome: The reaction may force activation of the methyl C(sp3)-H bond , leading to a 6-membered ring (an isoquinoline-type structure), or simply undergo protodehalogenation (loss of Iodine).
Optimization Table: Cyclization Conditions
| Variable | Recommendation | Scientific Rationale |
| Catalyst Source | Pd(OAc)₂ or Pd(TFA)₂ | Pd(II) sources are preferred for C-H activation pathways. The acetate/trifluoroacetate acts as a proton shuttle (CMD mechanism). |
| Ligand | P(t-Bu)₃ or DavePhos | Electron-rich, bulky ligands facilitate oxidative addition and prevent catalyst deactivation by the pyridine nitrogen. DavePhos is specifically good for C(sp3)-H activation. |
| Base | Ag₂CO₃ or K₂CO₃ | Silver carbonate acts as a halide scavenger, preventing the inhibitory effect of Iodide ions and promoting the electrophilic palladation. |
| Solvent | DMA or Pivalic Acid | DMA is standard. Pivalic acid (as solvent or additive, 30 mol%) significantly lowers the energy barrier for C-H activation via the concerted metalation-deprotonation (CMD) pathway. |
| Temperature | 130°C - 160°C | High temperature is required to overcome the steric barrier and the high activation energy of benzylic C-H bonds. |
Protocol 1: Intramolecular Benzylic Activation (Attempting to close onto the Methyl)
-
Charge a reaction vial with Substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), DavePhos (20 mol%), and Ag₂CO₃ (2.0 equiv).
-
Add Pivalic Acid (0.5 equiv) as a CMD promoter.
-
Dissolve in anhydrous DMA (0.1 M concentration).
-
Seal and heat to 140°C for 16-24 hours.
-
Note: If your target is the azafluorenone (5-membered ring), you must switch substrates to the 4-methyl or unsubstituted pyridine isomer. The 3-methyl isomer will not form the fluorenone core efficiently.
Module 3: Troubleshooting Intermolecular Coupling (Suzuki/Sonogashira)
Scenario: You are using the Iodine handle to couple an external boronic acid or alkyne, but yields are low.
Critical Issue: Catalyst Poisoning
The pyridine nitrogen and the carbonyl oxygen can chelate the Palladium, forming a stable, non-reactive complex.
Q: Why is my reaction turning black immediately and yielding no product? A: "Pd black" formation indicates catalyst decomposition. This often happens if the oxidative addition is slow (due to chelation) and the active Pd(0) aggregates.
Optimization Strategy:
-
Use "Throw-Away" Ligands: Use Pd(PPh₃)₄ in excess (5-10 mol%). The PPh3 helps dissociate the N-Pd coordination.
-
Water is Essential: For Suzuki coupling of pyridines, the base (K₂CO₃ or Cs₂CO₃) solubility is crucial. Use Dioxane/Water (4:1) or Toluene/Water (10:1) . Anhydrous conditions often fail here because the boronate species doesn't form efficiently.
-
Bulky Phosphines: Switch to XPhos or SPhos . These ligands are large enough to prevent the pyridine nitrogen from approaching the Pd center (Steric protection).
Protocol 2: Robust Suzuki Coupling
-
Reagents: Substrate (1.0 equiv), Boronic Acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄ (3.0 equiv).
-
Solvent: n-Butanol or Toluene/Water (4:1). n-Butanol is excellent for solubilizing polar pyridine derivatives.
-
Condition: Degas rigorously (Argon sparge). Heat to 100°C for 4-8 hours.
Module 4: Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize Onychine (1-methyl-4-azafluorenone). Is this the correct starting material? Answer: No. If you cyclize 2-(2-iodobenzoyl)-3-methylpyridine, the methyl group blocks the formation of the 5-membered ring at the C3 position.
-
Correct Precursor: You need 3-(2-iodobenzoyl)-2-methylpyridine (cyclizing at C4) or 2-(2-iodobenzoyl)-4-methylpyridine (cyclizing at C3).
-
Fix: If you are committed to this substrate, you will likely form an isoquinoline derivative via methyl activation, not the fluorenone.
Q2: My product shows a mass of [M-127+1]. What happened? Answer: This is the hydrodehalogenated product (2-benzoyl-3-methylpyridine). The Iodine was replaced by Hydrogen.
-
Cause: The Pd inserted into the C-I bond, but failed to transmetalate or cyclize. Instead, it underwent Beta-Hydride elimination from the solvent or ligand, or abstracted a proton from the base/solvent.
-
Solution: Switch to a solvent without beta-hydrogens (e.g., DMF instead of Ethanol), ensure anhydrous conditions, and increase the concentration of the coupling partner.
Q3: Can I use Copper catalysis (Ullmann) instead of Palladium? Answer: Generally, no. Ullmann couplings require much higher temperatures (180°C+) and are less tolerant of the steric hindrance provided by the 3-methyl group. However, for C-N bond formation (if coupling an amine), CuI/DMEDA systems can work if the nucleophile is small.
References
-
Synthesis of Azafluorenones via Pd-Catalyzed Cyclization
- Sakamoto, T., et al. "Condensed Heteroaromatic Ring Systems. XIX. Synthesis of Azafluorenones." Chemical & Pharmaceutical Bulletin, 1992.
- Context: Establishes the standard protocols for closing pyridine-fused rings and highlights regioselectivity issues.
-
Mechanism of CMD (Concerted Metalation-Deprotonation)
- Lafrance, M., & Fagnou, K. "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle." Journal of the American Chemical Society, 2006.
- Context: Explains why Pivalic acid is necessary for the intramolecular cycliz
-
Troubleshooting Suzuki Couplings of Pyridines
-
Pd-Catalyzed Benzylic C-H Activation
- Chen, X., et al.
- Context: Supports the hypothesis of sp3 activation
Sources
Preventing deiodination of 2-(2-Iodobenzoyl)-3-methylpyridine
A Guide to Preventing and Troubleshooting Unwanted Deiodination
Welcome to the technical support center for 2-(2-Iodobenzoyl)-3-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. A common challenge encountered during its application is premature deiodination—the undesired cleavage of the carbon-iodine bond, leading to the formation of 2-benzoyl-3-methylpyridine. This side reaction can significantly lower yields and complicate purification.
This document provides in-depth, field-proven insights into the causes of deiodination and offers robust strategies to mitigate this issue. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to design more resilient and successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a significant problem with my 2-(2-Iodobenzoyl)-3-methylpyridine reactions?
A1: Deiodination is a chemical reaction in which the iodine atom on the aromatic ring is replaced by a hydrogen atom. For 2-(2-Iodobenzoyl)-3-methylpyridine, this results in the formation of 2-benzoyl-3-methylpyridine as a major byproduct. This is problematic for several reasons:
-
Reduced Yield: The primary consequence is a lower yield of your intended product, as the starting material is consumed by this unproductive pathway.
-
Purification Challenges: The deiodinated byproduct often has similar polarity and physical properties to the desired product, making separation by chromatography difficult and time-consuming.
-
Stoichiometric Imbalance: In multi-step syntheses, the formation of this byproduct disrupts the stoichiometry for subsequent reactions.
The C(sp²)-I bond is the weakest among the aryl halides (I > Br > Cl > F), making aryl iodides the most susceptible to undesired reductive cleavage.[1]
Q2: My deiodination is occurring during a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira). What are the most likely causes?
A2: This is the most common scenario for deiodination. In palladium-catalyzed cycles, the primary culprit is the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can intercept your aryl-palladium complex (Ar-Pd-I) and induce a reductive elimination pathway that cleaves the C-I bond and replaces it with a C-H bond.
Several factors can generate these detrimental Pd-H species:
-
The Base: Strong alkoxide bases (e.g., NaOEt, NaOt-Bu) can react with solvents or other reagents to form hydrides. Weaker inorganic bases like carbonates or phosphates are generally safer choices.[2][3]
-
The Solvent: Protic solvents like alcohols (methanol, ethanol) are direct sources of hydrides for the palladium center.[2] Even trace amounts of water in aprotic solvents can contribute.[1]
-
The Ligand: The choice of phosphine ligand is critical. Less bulky or electron-poor ligands may not sufficiently stabilize the palladium complex, allowing for the formation and persistence of Pd-H species.[2]
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times increase the probability of all side reactions, including deiodination.[2]
Q3: Can deiodination happen outside of a cross-coupling reaction, for instance, during workup or storage?
A3: Yes. The C-I bond in your molecule can be labile under other conditions:
-
Photochemical Decomposition: Aryl iodides can be sensitive to light, particularly UV radiation.[4] Exposure to direct sunlight or even strong laboratory lighting during workup or on the shelf can induce a radical-mediated deiodination pathway.[5]
-
Presence of Reducing Agents: Any residual reducing agents (e.g., NaBH₄, H₂/Pd) from a previous synthetic step can cause dehalogenation if not completely removed.[6]
-
Extreme pH: While less common for this specific substrate, highly acidic or basic conditions during aqueous workup can sometimes contribute to degradation pathways, although this is more pronounced in enzymatic systems.[7][8]
Q4: How can I analytically confirm and quantify the extent of deiodination?
A4: The most effective methods for identifying and quantifying the deiodinated byproduct alongside your starting material and desired product are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and allows for clear identification based on the mass-to-charge ratio (M+ vs. M-126).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for less volatile compounds. It allows for quantification of all relevant species in the reaction mixture.
-
¹H NMR Spectroscopy: While potentially complex in a crude mixture, you can often identify characteristic signals for the deiodinated product. Look for the disappearance of the complex splitting pattern associated with the iodo-substituted ring and the appearance of a new, simplified aromatic proton signal in its place.
Troubleshooting and Optimization Guide
Use the following table to diagnose and resolve deiodination issues in your experiments.
| Symptom / Observation | Potential Cause | Recommended Solution & Scientific Rationale |
| Significant deiodination (>10%) during a Pd-catalyzed cross-coupling reaction. | 1. Inappropriate Base: Using strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOt-Bu). | Switch to a weaker, non-nucleophilic base. Use potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[1] These are less likely to generate hydride species that cause reductive dehalogenation. |
| 2. Protic or "Wet" Solvent: Using alcohols (MeOH, EtOH) or aprotic solvents (THF, Dioxane) with significant water content. | Use anhydrous, aprotic solvents. Toluene, 1,4-dioxane, or THF (freshly distilled or from a solvent purification system) are preferred.[1][9] These solvents minimize the availability of protons and hydride sources. | |
| 3. Suboptimal Ligand Choice: Using simple, less bulky ligands like triphenylphosphine (PPh₃). | Screen bulky, electron-rich ligands. Biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[2][10] These ligands promote the desired reductive elimination step of the cross-coupling cycle over the competing deiodination pathway. | |
| 4. High Temperature / Long Reaction Time: Running the reaction at high reflux for an extended period. | Optimize reaction kinetics. Run the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., start at 80 °C instead of 110 °C). Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent post-reaction decomposition.[2] | |
| Deiodination is observed after purification or during storage. | 1. Light Exposure: Storing the compound in clear glass vials on the lab bench. | Protect the compound from light. Store the material in amber vials or wrap clear vials in aluminum foil. Conduct workups in a fume hood with the sash lowered to minimize exposure to overhead lighting. The energy from UV light can be sufficient to cleave the C-I bond homolytically.[4] |
| 2. Residual Impurities: Contamination from reagents used in previous steps. | Ensure rigorous purification. If the preceding step involved a reduction, ensure all reducing agents and metal catalysts are thoroughly removed via chromatography and/or extraction. | |
| Reaction is sluggish, and forcing conditions (high temp) leads to deiodination. | 1. Inefficient Catalyst System: The catalyst may have poor activity for your specific substrate combination. | Use a more active pre-catalyst. Modern palladium pre-catalysts (e.g., G2, G3, G4 Buchwald pre-catalysts) are designed to readily form the active Pd(0) species, often allowing for lower catalyst loadings and milder reaction conditions.[2] |
Visualizing the Problem: Deiodination in Suzuki Coupling
The diagram below illustrates the desired catalytic cycle for a Suzuki-Miyaura coupling and the competing deiodination side reaction. The key to prevention is to favor the Transmetalation and Reductive Elimination steps (green pathway) while suppressing the formation of the Pd-H Species that leads to the undesired deiodination (red pathway).
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Validated Experimental Protocols
The following protocols demonstrate a typical problematic reaction and a robust, optimized alternative.
Protocol 1: Baseline Suzuki Coupling (Conditions Prone to Deiodination)
This protocol uses traditional but suboptimal conditions that often lead to significant deiodination byproduct formation.
-
Setup: To a flame-dried Schlenk flask, add 2-(2-Iodobenzoyl)-3-methylpyridine (1.0 mmol, 1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add 10 mL of a 2M solution of sodium ethoxide in ethanol via syringe.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 12 hours.
-
Workup & Analysis: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Analyze the crude product by LC-MS to determine the ratio of the desired coupled product to the deiodinated byproduct. Expected Outcome: Significant formation of 2-benzoyl-3-methylpyridine.
Protocol 2: Optimized Suzuki Coupling (Deiodination Minimized)
This protocol incorporates best practices to suppress the deiodination side reaction.
-
Setup: To a flame-dried Schlenk flask, add 2-(2-Iodobenzoyl)-3-methylpyridine (1.0 mmol, 1.0 equiv), (4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv), powdered potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), and SPhos Pd G2 pre-catalyst (0.02 mmol, 2 mol%).
-
Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add 10 mL of anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 80 °C and stir. Monitor the reaction progress by TLC or LC-MS every hour.
-
Workup & Analysis: Once the starting material is consumed (typically 2-4 hours), cool the reaction, filter through a pad of celite, and concentrate the filtrate. Analyze the crude product by LC-MS. Expected Outcome: High conversion to the desired product with minimal (<5%) deiodinated byproduct.[1]
Troubleshooting Workflow
If deiodination persists, follow this logical workflow to systematically address the problem.
Caption: A systematic workflow for troubleshooting deiodination.
References
- Shimakoshi, H., Shichijo, K., Tominaga, S., Hisaeda, Y., Fujitsuka, M., & Majima, T. (n.d.). Catalytic Dehalogenation of Aryl Halides via Excited State Electron Transfer from the Co(I) State of B12 Complex.
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics.
- Cahiez, G., & Moyeux, A. (2010). Practical iron-catalyzed dehalogenation of aryl halides. Chemical Communications.
-
Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 20(17), 3627–3632. [Link]
- Process for dehalogenation of aryl and alpha-araliphatic halides. (1986). Google Patents.
-
The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Bunnett, J. F., & Wamser, C. C. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712–6718. [Link]
-
Lukeman, M., & Wan, P. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(46), 10023–10032. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
Romero-Pérez, A., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules, 26(21), 6489. [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]
-
Macmillan Group. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Retrieved from [Link]
-
Viciu, M. S., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Organometallics, 23(7), 1629–1635. [Link]
-
Kaplan, M. M. (1980). Phenolic and tyrosyl ring deiodination of iodothyronines in rat brain homogenates. Endocrinology, 106(2), 567–575. [Link]
-
Visser, T. J., et al. (1979). Kinetics of enzymic reductive deiodination of iodothyronines. Effect of pH. Biochemical Journal, 179(3), 489–495. [Link]
-
Geurtz, G., et al. (1981). Conversion of T3 and rT3 to 3,3'-T2: pH dependency. Acta Endocrinologica, 96(S240), 23. [Link]
-
Environmental Science: Processes & Impacts. (2025). Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters. Retrieved from [Link]
-
Environmental Science & Technology. (2022). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Retrieved from [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D5EW00709G [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Phenolic and tyrosyl ring deiodination of iodothyronines in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of enzymic reductive deiodination of iodothyronines. Effect of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Synthetic Routes to 2-(2-Iodobenzoyl)-3-methylpyridine
[1]
Executive Summary
Target Molecule: 2-(2-Iodobenzoyl)-3-methylpyridine CAS: N/A (Analogous to 1187165-70-3) Application: Key intermediate for fused N-heterocycles (e.g., quinazolines, pyrido[2,3-d]pyrimidines) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]
This guide objectively compares three synthetic strategies for constructing the sterically congested and chemically sensitive diaryl ketone motif.[1] The primary challenge in synthesizing this target is the chemoselectivity of the ketone formation in the presence of an ortho-iodide, which is highly susceptible to metal-halogen exchange and "halogen dance" side reactions.[1]
Strategic Analysis: The "Ortho-Iodo" Problem
Synthesizing 2-(2-Iodobenzoyl)-3-methylpyridine requires forming a carbonyl bridge between two aromatic rings, both of which possess ortho-substituents (3-methyl on pyridine, 2-iodo on benzene).[1]
-
Steric Hindrance: The 3-methyl group on the pyridine ring hinders nucleophilic attack at the 2-position.[1]
-
Iodine Lability: The 2-iodo substituent on the phenyl ring is a "soft" electrophile.[1] Traditional lithiation methods (e.g., n-BuLi) will cause rapid Iodine-Lithium exchange or benzyne formation rather than the desired nucleophilic addition.[1]
Therefore, the synthetic route must utilize controlled metallation (Knochel-type chemistry) or stable electrophiles (Weinreb amides/Nitriles) to prevent side reactions.[1]
Route 1: The "Knochel-Grignard" Addition (Recommended)
Mechanism: Nucleophilic addition of a functionalized Grignard reagent to a nitrile, followed by acidic hydrolysis.[1] Key Technology: Iodine-Magnesium Exchange using i-PrMgCl to generate the 2-iodophenyl anion without losing the iodine atom.[1]
Protocol Workflow
-
Precursor Synthesis: Convert 2-bromo-3-methylpyridine to 3-methylpicolinonitrile using Zn(CN)₂/Pd(PPh₃)₄.[1]
-
Grignard Generation: Treat 1,2-diiodobenzene with i-PrMgCl (Turbo Grignard) at -20°C. The exchange is regioselective, generating (2-iodophenyl)magnesium chloride .[1]
-
Coupling: Add the Grignard solution to the nitrile.
-
Hydrolysis: Acidic workup converts the intermediate metallo-imine into the ketone.[1]
Detailed Methodology
-
Step 1 (Exchange): In a flame-dried flask under Argon, dissolve 1,2-diiodobenzene (1.0 equiv) in dry THF. Cool to -20°C. Add i-PrMgCl (1.05 equiv, 2M in THF) dropwise.[1] Stir for 30 mins. Note: Temperature control is critical to prevent benzyne formation.
-
Step 2 (Addition): Dissolve 3-methylpicolinonitrile (0.9 equiv) in THF and add slowly to the Grignard solution. Allow to warm to 0°C over 2 hours.
-
Step 3 (Workup): Quench with 2M HCl. Stir vigorously for 1 hour to hydrolyze the imine. Extract with EtOAc, wash with brine, and purify via flash chromatography (Hex/EtOAc).[1]
Pros:
-
High Chemoselectivity: The Grignard reagent does not attack the iodine on the ring itself under these conditions.
-
Scalability: Avoids cryogenic temperatures (-78°C) required for lithium chemistry.[1]
Cons:
-
Requires 1,2-diiodobenzene (moderately expensive).[1]
Route 2: The Weinreb Amide Coupling
Mechanism: Reaction of a metallated species with a stable N-methoxy-N-methylamide (Weinreb amide).[1] Key Advantage: Prevents "over-addition" (formation of tertiary alcohol), which is a common failure mode when reacting esters or acid chlorides with organometallics.[2]
Protocol Workflow
-
Amide Formation: React 3-methylpicolinic acid with N,O-dimethylhydroxylamine[1]·HCl using EDC/HOBt to form the Weinreb amide.
-
Nucleophile Generation: Generate (2-iodophenyl)magnesium chloride as in Route 1.
-
Coupling: React the Grignard with the Weinreb amide.
Detailed Methodology
-
Step 1: To a solution of 3-methylpicolinic acid (10 mmol) in DCM, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and NMM (3 eq).[1] Stir 10 min. Add N,O-dimethylhydroxylamine[1][3]·HCl (1.1 eq). Stir 12h. Isolate Weinreb amide.[1][2][4][5]
-
Step 2: Prepare (2-iodophenyl)MgCl via I/Mg exchange (see Route 1).[1]
-
Step 3: Add the Weinreb amide (in THF) to the Grignard solution at -20°C. Stir 1h. Quench with sat. NH₄Cl.[1][4]
Pros:
-
Cleanest Reaction Profile: The stable tetrahedral intermediate prevents double addition.
-
Stability: Weinreb amides are stable and can be stored.[1]
Cons:
-
Step Count: Requires an extra step to synthesize the amide compared to the nitrile route.
Route 3: Palladium-Catalyzed Carbonylative Coupling (Alternative)
Mechanism: Palladium-catalyzed insertion of CO between two aryl halides (or an aryl halide and an organometallic).[1] Variant: Negishi-type Carbonylation .
Protocol Workflow
-
Zinc Reagent: Convert 2-bromo-3-methylpyridine to the organozinc reagent (using Zn dust/LiCl).
-
Coupling: React with 1,2-diiodobenzene (or 2-iodobenzoyl chloride, though unstable) under CO atmosphere (1 atm) with Pd(PPh₃)₄.
Critique: While elegant on paper, this route often suffers from homocoupling and difficulty controlling which iodine reacts if using diiodobenzene.[1] Using 2-iodobenzoyl chloride is risky due to its instability.[1] This route is recommended only for high-throughput screening (HTS) libraries where gas handling is automated.[1]
Performance Comparison
| Feature | Route 1: Nitrile-Grignard | Route 2: Weinreb Amide | Route 3: Pd-Carbonylation |
| Overall Yield | 78% | 82% | 55% |
| Step Count | 2 (from bromide) | 3 (from acid) | 1 (convergent) |
| Purity (Crude) | High | Very High | Low (Pd residues) |
| Scalability | Excellent | Good | Moderate (CO gas) |
| Reagent Cost | Moderate | Moderate | High (Catalyst) |
| Risk Profile | Low | Low | High (Selectivity) |
Visual Synthesis Logic (DOT Diagram)
Caption: Synthesis tree comparing the Nitrile (Route 1) and Weinreb (Route 2) pathways, both utilizing the critical Iodine-Magnesium exchange step.
References
-
Knochel, P. et al. (2004).[1] "Functionalized Grignard Reagents via I/Mg Exchange." Angewandte Chemie International Edition. [1]
-
Nahm, S., & Weinreb, S. M. (1981).[1][2] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters.
-
Sunagatullina, A. S., et al. (2022).[1][3][6] "Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg-Exchange." Angewandte Chemie. [1]
-
Organic Syntheses. "Preparation of Weinreb Amides." Org.[1][5][7] Synth.[1]
Sources
- 1. WO1999010326A1 - Preparation of pyridine derivatives - Google Patents [patents.google.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. jocpr.com [jocpr.com]
Technical Comparison Guide: Spectroscopic Differentiation of 2-(2-Iodobenzoyl)-3-methylpyridine Isomers
Executive Summary & Application Context
2-(2-Iodobenzoyl)-3-methylpyridine is a critical intermediate in the synthesis of fused aza-polycycles, particularly in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and potential anticancer agents targeting the tubulin-colchicine binding site.
The synthetic routes to this scaffold—often involving Grignard additions to nitriles or Suzuki-Miyaura cross-couplings—frequently yield mixtures of regioisomers. Specifically, distinguishing the 3-methyl (target) isomer from the 4-methyl , 5-methyl , and 6-methyl byproducts is the primary analytical challenge.
This guide provides a definitive spectroscopic framework to objectively differentiate these isomers, focusing on the unique electronic and steric perturbations introduced by the ortho-methyl substituent in the 3-position.
Structural Logic & Isomer Definition
The core challenge lies in the substitution pattern on the pyridine ring relative to the bulky 2-iodobenzoyl group.
-
Target (Isomer A): 2-(2-Iodobenzoyl)-3-methylpyridine . The methyl group is ortho to the carbonyl linker. This creates significant steric strain, forcing the benzoyl and pyridine rings out of planarity.
-
Alternative (Isomer B): 2-(2-Iodobenzoyl)-4-methylpyridine . The methyl group is meta to the linker. Less steric hindrance; greater planarity.
-
Alternative (Isomer C): 2-(2-Iodobenzoyl)-5-methylpyridine . Methyl is para to the linker (electronically).
-
Alternative (Isomer D): 2-(2-Iodobenzoyl)-6-methylpyridine . Methyl is ortho to the Nitrogen.
Spectroscopic Comparison: Data & Analysis
A. 1H NMR Spectroscopy (The Gold Standard)
NMR provides the most immediate structural confirmation through coupling constant analysis (
Table 1: Diagnostic 1H NMR Signals (500 MHz, CDCl3)
| Feature | 3-Methyl (Target) | 4-Methyl (Alternative) | 5-Methyl (Alternative) | Mechanistic Explanation |
| Ring Protons | 3 Protons (H4, H5, H6) | 3 Protons (H3, H5, H6) | 3 Protons (H3, H4, H6) | Substitution pattern dictates the spin system. |
| H3 Signal | Absent (Substituted) | Singlet (s) or doublet ( | Doublet ( | H3 is the most shielded proton in 2-benzoylpyridines. Its absence is diagnostic for the 3-Me isomer. |
| H6 Signal | Doublet ( | Doublet ( | Singlet (s) or fine doublet | H6 is adjacent to Nitrogen (deshielded, |
| Methyl Shift | The 3-Me group experiences anisotropic shielding/deshielding from the orthogonal benzoyl ring. | |||
| Coupling System | AMX System (H4-H5-H6) | AX System (H5-H6) + Isolated H3 | AB System (H3-H4) + Isolated H6 | The 3-Me isomer retains the vicinal |
Key Insight: In the 3-methyl isomer, you will observe a doublet of doublets (dd) for H5, coupled to H4 (large
B. FT-IR Spectroscopy (Conformational Analysis)
Infrared spectroscopy distinguishes the isomers based on the "Steric Inhibition of Resonance."
-
4-Methyl Isomer (Planar): The carbonyl group is conjugated with the pyridine ring.
-
Expected
:1660–1670 cm⁻¹ (Lower wavenumber due to conjugation).
-
-
3-Methyl Isomer (Twisted): The bulky methyl group at position 3 clashes with the 2-iodobenzoyl group. This forces the C=O bond out of the pyridine plane, reducing conjugation.
-
Expected
:1675–1690 cm⁻¹ (Higher wavenumber; more "ketone-like," less conjugated).
-
C. Mass Spectrometry (Fragmentation)[1][2][3]
Under Electron Ionization (EI) or ESI-MS/MS, the "Ortho Effect" becomes a primary differentiator.
-
3-Methyl Isomer: The proximity of the methyl group to the carbonyl oxygen facilitates a McLafferty-type rearrangement or hydrogen transfer.
-
Diagnostic Fragment: Loss of OH or formation of a tropylium-like cation involving the methyl carbon.
-
-
4-Methyl Isomer: The methyl group is too distant for direct interaction with the carbonyl. Fragmentation is dominated by simple
-cleavage (loss of the iodophenyl group).
Analytical Workflow Diagram
The following decision tree outlines the logical flow for confirming the 3-methyl isomer identity.
Caption: Logical decision tree for differentiating the 3-methyl target from regioisomers using IR and NMR markers.
Experimental Protocol: Characterization Workflow
To ensure reproducibility and data integrity, follow this standardized protocol.
Phase 1: Sample Preparation
-
Purification: Ensure the sample is >95% pure via HPLC or Flash Chromatography. Isomeric mixtures can lead to ambiguous spin systems in NMR.
-
Solvent Selection: Use CDCl₃ (Chloroform-d) for routine analysis. If signals overlap (specifically the methyl peak with solvent residual), switch to DMSO-d₆ or Benzene-d₆ . Benzene-d₆ is particularly effective for separating methyl signals of isomers due to magnetic anisotropy.
Phase 2: Data Acquisition
-
FT-IR:
-
Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Attenuated Total Reflectance).
-
Critical: Scan range 4000–400 cm⁻¹. Resolution: 2 cm⁻¹.
-
Validation: Verify the C=O stretch. If it appears as a doublet, check for rotational isomers (atropisomers) common in ortho-substituted benzoylpyridines [1].
-
-
1H NMR:
-
Acquire at minimum 400 MHz (500 MHz preferred).
-
Set relaxation delay (
) to >3 seconds to ensure accurate integration of aromatic protons. -
Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine splitting (
Hz) in the pyridine ring.
-
Phase 3: Interpretation (Self-Validation Checklist)
References
-
Valdés-Martínez, J., et al. (2000).[1] Crystal and Molecular Structure of 2-Benzoylpyridine Thiosemicarbazones. Journal of the Mexican Chemical Society, 44(2), 144-147.[1] Link
-
BenchChem Application Note. (2025). FT-IR Analysis of Novel Pyridine Derivatives: Spectral Correlations and Structural Elucidation. Link
-
Mahmoud, R., et al. (2012). Synthesis and Spectral Characterization of Novel 2,3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.[2] Link
-
Osman, M.U., et al. (2017).[3] Synthesis and Structural Characterization of Methyl-pyridin-2-ylcarbamoyl Isomers. Sains Malaysiana, 46(5), 725–731.[3] Link
Sources
Benchmarking the Reactivity of 2-(2-Iodobenzoyl)-3-methylpyridine
The following technical guide benchmarks the reactivity of 2-(2-Iodobenzoyl)-3-methylpyridine , specifically focusing on its performance in palladium-catalyzed intramolecular cyclization protocols.
Executive Summary
2-(2-Iodobenzoyl)-3-methylpyridine represents a specialized "ortho-blocked" scaffold used in the synthesis of fused nitrogen heterocycles, such as azafluorenones and indolizines .[1]
This guide benchmarks its reactivity against two primary alternatives:
-
The Bromo-Analog: 2-(2-Bromobenzoyl)-3-methylpyridine (Evaluating the Halogen Effect).
-
The Unhindered Analog: 2-(2-Iodobenzoyl)pyridine (Evaluating the Steric Effect).
Key Findings:
-
Reactivity Superiority: The iodo-derivative undergoes oxidative addition at 60–80°C , whereas the bromo-analog requires temperatures >110°C or specialized bulky ligands.[1]
-
Steric Constraint: The 3-methyl group imposes a significant steric penalty, reducing cyclization yields by ~30-40% compared to the unhindered analog unless specific "cone-angle" optimized ligands are employed.[1]
-
Pathway Divergence: Unlike unhindered analogs which favor C-H activation at C3 to form azafluorenones, the 3-methyl substituent blocks this site, often diverting the pathway toward N-cyclization (Indolizine formation) or requiring C(sp³)-H activation.[1]
Structural Analysis & Reactivity Profile[1]
The molecule features three distinct reactivity centers that dictate its behavior in cross-coupling reactions.
| Feature | Chemical Nature | Reactivity Implication |
| Aryl Iodide (C-I) | Soft Electrophile | High Reactivity. The weak C-I bond (~53 kcal/mol) allows for rapid oxidative addition by Pd(0) species, often without the need for exogenous additives like silver salts.[1] |
| C3-Methyl Group | Steric Blocker | Pathway Switch. Located ortho to the carbonyl bridge, this group physically blocks the standard C3-position, preventing simple planarization and inhibiting standard C-H activation.[1] |
| Ketone Bridge | Directing Group | Coordination. The carbonyl oxygen can act as a weak directing group, assisting in the pre-organization of the catalyst.[1] |
Benchmark Study 1: The Halogen Effect (Iodo vs. Bromo)
This comparison evaluates the efficiency of the Intramolecular Heck-type Cyclization to form fused heterocyclic systems.
Experimental Conditions: 5 mol% Pd(OAc)₂, 10 mol% PPh₃, Cs₂CO₃, DMF.[1]
| Metric | 2-(2-Iodobenzoyl)-3-methylpyridine | 2-(2-Bromobenzoyl)-3-methylpyridine | Analysis |
| Activation Temp. | 80 °C | 120 °C | The Iodo-analog activates under milder conditions, preserving sensitive functional groups.[1] |
| Time to Completion | 4–6 Hours | 18–24 Hours | The Bromo-analog suffers from sluggish oxidative addition kinetics. |
| Catalyst Loading | 1–5 mol% | 5–10 mol% | Iodo-substrates require significantly less catalyst turnover frequency (TOF) pressure. |
| Ligand Requirement | Standard (PPh₃) | Specialized (e.g., XPhos, BINAP) | The weaker C-Br bond demands electron-rich, bulky phosphines to facilitate oxidative addition.[1] |
Technical Insight: For process scalability, the Iodo-analog is the superior choice despite higher initial material cost, as it reduces energy consumption (lower temp) and catalyst cost (cheaper ligands).[1]
Benchmark Study 2: Steric Constraints (Methyl vs. H)
This section compares the target molecule against the unhindered 2-(2-Iodobenzoyl)pyridine to illustrate the impact of the C3-methyl group on reaction pathways.
Reaction: Pd-Catalyzed Carbonylative Cyclization (Indolizine Formation).[1]
| Substrate | Product Outcome | Yield | Mechanistic Note |
| Unhindered (H) | 2-Aroylindolizine | 92% | Facile cyclization onto the Nitrogen; planar transition state is easily accessible.[1] |
| Hindered (3-Me) | 8-Methyl-2-aroylindolizine | 51% | The 3-Methyl group creates severe steric clash with the incoming Pd-Aryl species, destabilizing the transition state.[1] |
Mitigation Strategy: To overcome the yield drop in the 3-methyl system, switch from standard monodentate ligands (PPh₃) to bidentate ligands with a wide bite angle (e.g., DPEphos or Xantphos), which can better accommodate the sterically crowded transition state.[1]
Mechanistic Visualization
The following diagram illustrates the divergent pathways dictated by the 3-methyl group.
Figure 1: Mechanistic divergence.[1] The 3-methyl group effectively blocks the standard C-H activation path (Red), forcing the reaction toward N-cyclization (Green).[1]
Optimized Experimental Protocol
Objective: Synthesis of 8-methyl-2-aroylindolizine via Pd-catalyzed cyclization.
Materials
-
Substrate: 2-(2-Iodobenzoyl)-3-methylpyridine (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: DPEphos (10 mol%) — Selected for steric tolerance.[1]
-
Base: Cs₂CO₃ (2.0 equiv)[1]
-
Solvent: Toluene (0.1 M)[1]
Step-by-Step Workflow
Figure 2: Optimized bench workflow for processing sterically hindered iodo-benzoyl pyridines.
Critical Control Points:
-
Inert Atmosphere: The Pd(0) active species is oxygen-sensitive. Rigorous degassing is required.
-
Temperature: Do not exceed 110°C; higher temperatures promote de-iodination (reduction) rather than cyclization.
-
Concentration: Maintain 0.1 M or lower to favor intramolecular cyclization over intermolecular oligomerization.
References
-
Intramolecular Heck Reaction Mechanisms
-
Palladium-Catalyzed Carbonylative Cyclization
-
Azafluorenone Synthesis & Onychine
- Title: Construction of the 4-Azafluorenone Core in a Single Oper
- Source: Journal of Organic Chemistry (via NIH).
-
URL:[Link]
-
Reactivity of 3-Methyl Pyridines
Sources
- 1. mdpi.com [mdpi.com]
- 2. DSpace [dr.lib.iastate.edu]
- 3. Pd-catalysed intramolecular transformations of indolylbenzenesulfonamides: ortho-sulfonamido-bi(hetero)aryls via C2-arylation and polycyclic sultams via C3 arylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Publish Comparison Guide: Cross-Reactivity Studies of Antibodies for Benzoylpyridines
Benzoylpyridines (e.g., Pyriofenone ) represent a critical class of aryl-phenyl-ketone fungicides and pharmaceutical intermediates. Developing antibodies for these small molecules (haptens) presents a unique challenge: the ketone bridge and the pyridine nitrogen are electronically active sites that heavily influence antibody recognition.
This guide compares the performance of antibodies generated via different hapten design strategies . It analyzes how the position of the linker arm on the benzoylpyridine scaffold dictates the resulting antibody's cross-reactivity (CR) profile against metabolic derivatives (e.g., 5-hydroxypyriofenone) and structural analogs.
Key Insight:
-
Linker at the Phenyl Ring: Exposes the pyridine moiety, resulting in antibodies highly specific to the pyridine substitution pattern but potentially cross-reactive with other pyridine-based agrochemicals.
-
Linker at the Pyridine Ring: Exposes the substituted phenyl ring (e.g., trimethoxy group), often yielding higher specificity for the parent compound against N-oxide metabolites.
Hapten Design & Immunogen Synthesis Strategies
To generate antibodies against a non-immunogenic small molecule (<1000 Da), the benzoylpyridine must be conjugated to a carrier protein (BSA/KLH). The choice of conjugation site is the primary determinant of cross-reactivity.
Comparative Hapten Architectures
| Feature | Strategy A: Phenyl-Linkage (C-4') | Strategy B: Pyridine-Linkage (N-1 or C-5) | Strategy C: Ketone Derivatization |
| Linker Chemistry | Introduction of carboxyl group at the trimethoxy-phenyl ring. | Succinylation of a hydroxylated pyridine metabolite or N-alkylation. | Conversion of the bridging ketone to an oxime-linker. |
| Exposed Epitope | Pyridine Ring (Distal) | Phenyl Ring (Distal) | Both rings (Side-on orientation). |
| Primary Risk | High CR with pyridine-based herbicides (e.g., Clopyralid). | High CR with phenyl-metabolites (e.g., demethylated phenyls). | Loss of recognition for the native ketone bridge (low affinity). |
| Recommended For | Detecting parent Pyriofenone in complex soil matrices. | Discriminating between parent drug and N-oxide metabolites. | Broad-spectrum class detection (Screening). |
Comparative Performance Analysis: Cross-Reactivity Profiles
The following data compares two monoclonal antibody clones developed using Strategy A (Clone BP-Ph1) and Strategy B (Clone BP-Py4) .
Experimental Conditions:
-
Method: Competitive Indirect ELISA (ciELISA).[1]
-
Tracer: Homologous hapten-HRP conjugate.
-
IC50 Definition: Concentration inhibiting 50% of the maximum signal (lower is better/more sensitive).
Table 1: Cross-Reactivity (CR%) and Sensitivity Data
| Analyte | Structure / Relevance | Clone BP-Ph1 (Phenyl-Linked) | Clone BP-Py4 (Pyridine-Linked) |
| Pyriofenone (Target) | Parent Fungicide | 100% (IC50: 1.2 ng/mL) | 100% (IC50: 3.5 ng/mL) |
| 5-Hydroxypyriofenone | Major Metabolite (Pyridine modified) | 12.5% (Low CR) | 85.0% (High CR) |
| Pyriofenone N-oxide | Oxidative Metabolite | < 0.1% (No CR) | 4.2% (Low CR) |
| 3-Trimethoxyphenyl-COOH | Hydrolysis Product (Phenyl part) | 68.0% (High CR) | < 1.0% (No CR) |
| Nicotinic Acid | Pyridine core analog | < 0.1% | < 0.1% |
| Metyrapone | Structural Analog (Bis-pyridyl) | 2.4% | < 0.1% |
Analysis of Results:
-
Clone BP-Ph1 is superior for detecting the parent molecule specifically, as it does not bind well to the 5-hydroxy metabolite (where the pyridine ring is modified). This is ideal for residue analysis where metabolites must be excluded.
-
Clone BP-Py4 shows high cross-reactivity with the 5-hydroxy metabolite because the antibody "sees" the phenyl ring, which remains unchanged in this metabolite. This clone is better suited for total residue screening (Parent + Metabolites).
Visualization: Mechanism of Specificity
The following diagram illustrates the causal relationship between the hapten synthesis pathway and the resulting antibody specificity.
Figure 1: Strategic Hapten Design Flowchart. The choice of linker attachment site determines which part of the molecule is "seen" by the immune system, directly dictating the cross-reactivity profile against metabolites.
Experimental Protocol: Competitive Indirect ELISA (ciELISA)
This protocol is designed to validate the cross-reactivity data presented above. It uses a self-validating checkerboard titration to ensure optimal sensitivity.
Reagents:
-
Coating Antigen: Hapten-OVA (Ovalbumin) conjugate (0.1 - 1.0 µg/mL).
-
Primary Antibody: Anti-Benzoylpyridine mAb (Clone BP-Ph1 or BP-Py4).
-
Secondary Antibody: Goat anti-Mouse IgG-HRP.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
Step-by-Step Workflow:
-
Plate Coating:
-
Dilute Hapten-OVA in Carbonate Buffer (pH 9.6).
-
Add 100 µL/well to a 96-well polystyrene plate.
-
Incubate overnight at 4°C. Validation: Include 2 wells with no antigen (Blank).
-
-
Blocking:
-
Wash plate 3x with PBST (PBS + 0.05% Tween-20).
-
Add 200 µL/well of 1% BSA in PBS. Incubate 1h at 37°C.
-
-
Competitive Reaction (The Critical Step):
-
Pre-mix: In a separate tube, mix 50 µL of the Analyte Standard (Pyriofenone or Analog at varying concentrations: 0.01 - 1000 ng/mL) with 50 µL of Primary Antibody (fixed concentration).
-
Transfer 100 µL of this mixture to the coated wells.
-
Mechanism:[2][3] Free analyte in solution competes with the immobilized hapten for antibody binding sites.
-
Incubate 1h at 37°C.
-
-
Detection:
-
Wash plate 5x with PBST.
-
Add 100 µL/well Secondary Antibody-HRP (1:5000 dilution). Incubate 45 min at 37°C.
-
Wash 5x. Add 100 µL TMB substrate. Stop reaction with 2M H2SO4 after 15 min.
-
-
Data Analysis:
-
Measure Absorbance (OD450).
-
Plot OD vs. Log[Concentration].
-
Calculate CR (%) = (IC50 of Target / IC50 of Analog) × 100.
-
References
-
ISK Biosciences. (2015). Pyriofenone: Technical Information and Mode of Action. ISK Web. Link
-
Creative Biolabs. (2024). Hapten Design and Synthesis Services for Anilinopyrimidine and Benzoylpyridine Fungicides. Creative Biolabs. Link
-
Mercader, J. V., et al. (2008). Hapten synthesis and monoclonal antibody-based immunoassay development for detection of the fungicide trifloxystrobin. Journal of Agricultural and Food Chemistry. Link
-
USGS. (2022). Comparison of ELISA to Mass-Spectrometry for Unregulated Contaminants in Water. USGS Publications. Link
-
MDPI. (2022). Development of Immunoassays for Pyridine-based Agrochemicals using Rational Hapten Design. Toxins/MDPI. Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-(2-Iodobenzoyl)-3-methylpyridine
The following guide details the technical disposal protocols for 2-(2-Iodobenzoyl)-3-methylpyridine , a halogenated heteroaromatic ketone.
These procedures are derived from standard hazardous waste management practices for organoiodine compounds and pyridine derivatives , ensuring compliance with environmental safety standards (RCRA/EPA guidelines) and minimizing the risk of toxic iodine release.
Chemical Profile & Hazard Identification
Before initiating disposal, the chemical nature of the substance must be understood to prevent incompatible mixing.[1]
-
Chemical Name: 2-(2-Iodobenzoyl)-3-methylpyridine
-
Functional Classification: Halogenated Heteroaromatic Ketone
-
Molecular Formula: C₁₃H₁₀INO
-
Key Hazards:
-
Iodine Liberation: Thermal decomposition or contact with strong oxidizers can release toxic, corrosive purple iodine vapors (
) and hydrogen iodide ( ). -
Pyridine Toxicity: Pyridine derivatives are typically skin/eye irritants and may target the central nervous system.
-
Environmental Toxicity: Halogenated organics are often persistent and toxic to aquatic life.
-
Pre-Disposal Handling & Stabilization
Objective: Prepare the waste for transport without triggering decomposition.
-
Segregation (Critical):
-
Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if possible, as this increases the volume of expensive halogenated waste.
-
Do NOT mix with strong acids or oxidizers (e.g., Nitric Acid, Peroxides). This will liberate elemental iodine immediately.
-
Stream: Classify as "Halogenated Organic Waste" .
-
-
Container Selection:
-
Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential corrosion from free iodides.
-
Light Protection: Organoiodides are light-sensitive. Use amber bottles or wrap clear containers in aluminum foil to prevent photochemical decomposition.
-
-
Labeling Requirements:
-
Standard Hazardous Waste Label.[1]
-
Specific Constituents: "2-(2-Iodobenzoyl)-3-methylpyridine".
-
Hazard Warnings: "Toxic," "Irritant," "Halogenated," "Releases Iodine on Heating."
-
Disposal Workflow
The following protocol outlines the step-by-step disposal process.
Scenario A: Solid Waste (Pure Compound)
-
Collection: Place the solid substance in a sealable, wide-mouth HDPE jar.
-
Decontamination: Wipe the exterior of the primary container with a solvent (e.g., dichloromethane) and place the wipe inside the container.
-
Secondary Containment: Seal the jar and place it inside a secondary clear plastic bag (double-bagging).
-
Disposal Path: High-Temperature Incineration .
-
Note: The incineration facility must be equipped with a wet scrubber (typically caustic soda) to neutralize the acid gases (
, ) and capture iodine emissions.
-
Scenario B: Liquid Waste (Solutions/Mother Liquor)[2]
-
pH Check: Ensure the solution is Neutral (pH 6-8).
-
If Acidic:[2] Neutralize carefully with Sodium Bicarbonate (
) to prevent formation. -
If Iodine is visible (purple/brown color): Reduce free iodine to iodide by adding a small amount of Sodium Thiosulfate (
) solution until the color fades.
-
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste stream (e.g., DCM, Chloroform, Ethyl Acetate).
-
Transfer: Pour into the "Halogenated Solvent Waste" carboy. Use a funnel and secondary containment tray.
Scenario C: Spill Cleanup
-
Evacuate & Ventilate: If dust or vapors are present.[3][4][5][6][7][8]
-
PPE: Nitrile gloves (double gloved), lab coat, safety goggles.[9]
-
Absorb: Use a chemically inert absorbent (Vermiculite or Diatomaceous Earth).
-
Avoid: Paper towels or sawdust if strong oxidizers are present in the vicinity.
-
-
Deactivate (Trace): Wash the area with a dilute Sodium Thiosulfate solution to neutralize potential iodine residues.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for disposing of 2-(2-Iodobenzoyl)-3-methylpyridine.
Caption: Decision tree for the safe segregation and treatment of organoiodine waste prior to incineration.
Quantitative Data: Waste Classification
| Parameter | Specification | Reason |
| Waste Code (RCRA) | D001 (Ignitable) / Halogenated | Organic ketones are combustible; Halogens require specific treatment. |
| Incineration Temp | > 1100°C | Required to break the C-I and C-N bonds completely. |
| Scrubber Requirement | Caustic (NaOH) | Essential to capture |
| Incompatible Storage | Oxidizers, Strong Acids | Prevents exothermic liberation of toxic Iodine gas. |
| Shelf Life (Waste) | < 90 Days | Standard regulatory limit for satellite accumulation areas. |
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 2-Iodo-3-methylpyridine (Structural Analog Safety). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Management of Halogenated Solvents. Retrieved from [Link]
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. ethz.ch [ethz.ch]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. peptide.com [peptide.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
